m-Loxoprofen
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-[3-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O3/c1-10(15(17)18)12-5-2-4-11(8-12)9-13-6-3-7-14(13)16/h2,4-5,8,10,13H,3,6-7,9H2,1H3,(H,17,18) |
InChI Key |
RRAGHLHBJAIJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=C1)CC2CCCC2=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of m-Loxoprofen
This technical guide provides a comprehensive overview of the synthetic pathways and methodologies for producing m-Loxoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis routes.
Core Synthesis Strategies
The synthesis of this compound can be broadly categorized into two primary strategies. The first approach commences with the construction of the cyclopentanone ring, followed by its attachment to the phenylpropionic acid moiety. The second, and more common, strategy involves the synthesis of a key intermediate, 2-(4-bromomethylphenyl)propionic acid or its ester, which is then used to alkylate a pre-formed cyclopentanone derivative. This guide will detail both approaches, with a focus on the most prevalent and practical methodologies.
Pathway 1: Synthesis via Dieckmann Condensation
This pathway builds the this compound molecule by first forming the cyclopentanone ring through an intramolecular condensation reaction, followed by alkylation and subsequent chemical transformations.
Logical Flow of Pathway 1
Caption: Synthesis of this compound starting from Dimethyl Adipate.
Experimental Protocols for Pathway 1
Step 1: Dieckmann Condensation of Dimethyl Adipate
-
Objective: To synthesize methyl 2-oxocyclopentanecarboxylate through an intramolecular Claisen condensation.
-
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and dropping funnel, add sodium methoxide (1.1 equivalents) suspended in a suitable anhydrous solvent such as toluene or methanol.
-
Heat the suspension to reflux.
-
Add dimethyl adipate (1.0 equivalent) dropwise to the refluxing mixture.
-
Continue refluxing for several hours until the reaction is complete, as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature and carefully quench by adding a slight excess of dilute aqueous acid (e.g., HCl or H₂SO₄) to neutralize the base.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., toluene or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 2-oxocyclopentanecarboxylate.
-
Purify the crude product by vacuum distillation.
-
Step 2: Alkylation with Methyl 2-(4-(bromomethyl)phenyl)propanoate
-
Objective: To couple the cyclopentanone ring with the phenylpropionate moiety.
-
Procedure:
-
In a reaction flask, dissolve methyl 2-oxocyclopentanecarboxylate (1.0 equivalent) in an anhydrous solvent like DMF or toluene.
-
Add a base such as sodium hydride or potassium carbonate (1.1 equivalents) and stir the mixture at room temperature for 30-60 minutes to form the enolate.
-
Add a solution of methyl 2-(4-(bromomethyl)phenyl)propanoate (1.0 equivalent) in the same solvent to the reaction mixture.
-
Heat the reaction to 50-80°C and maintain for several hours until completion.
-
Cool the mixture, quench with water, and extract with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate to obtain the crude product, methyl 2-(4-((1-methoxycarbonyl-2-oxocyclopentyl)methyl)phenyl)propanoate.
-
Step 3 & 4: Decarboxylation and Hydrolysis
-
Objective: To remove the ester group at the C1 position of the cyclopentanone ring and hydrolyze the methyl ester of the propionic acid side chain.
-
Procedure:
-
Heat the crude product from the previous step in an acidic aqueous solution (e.g., a mixture of HBr and acetic acid) at reflux for several hours[1].
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify by crystallization or column chromatography.
-
Step 5: Salt Formation
-
Objective: To convert this compound to its more stable and soluble sodium salt.
-
Procedure:
-
Dissolve the purified this compound in a suitable solvent such as ethanol or methanol.
-
Add a stoichiometric amount of sodium hydroxide solution dropwise while stirring.
-
Stir the mixture at room temperature for 1-2 hours.
-
The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid is collected by filtration, washed with a cold solvent, and dried to yield this compound sodium.
-
Quantitative Data for Pathway 1
| Step | Reaction | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | Dieckmann Condensation | Dimethyl Adipate, Sodium Methoxide | 61-82 | Not specified | [2] |
| 2 | Alkylation | Methyl 2-oxocyclopentanecarboxylate, Methyl 2-(4-(bromomethyl)phenyl)propanoate, Base | Not specified | Not specified | |
| 3 & 4 | Decarboxylation & Hydrolysis | HBr, Acetic Acid | Not specified | Not specified | [1] |
| 5 | Salt Formation | This compound, NaOH | High | >99 |
Pathway 2: Synthesis via 2-(4-bromomethylphenyl)propionic acid Intermediate
This is a convergent synthesis where the two main fragments of the this compound molecule are synthesized separately and then joined.
Logical Flow of Pathway 2
Caption: Convergent synthesis of this compound.
Experimental Protocols for Pathway 2
Part A: Synthesis of 2-(4-bromomethylphenyl)propionic acid
Step 1: Reduction of p-Methylacetophenone
-
Objective: To produce 1-(p-tolyl)ethanol.
-
Procedure:
-
Dissolve p-Methylacetophenone in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath and add a reducing agent such as sodium borohydride in portions.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain 1-(p-tolyl)ethanol.
-
Step 2: Synthesis of 2-(p-tolyl)propionic acid
-
This conversion can be achieved through various methods, including carbonylation of the corresponding alcohol or halide, or through rearrangement reactions. A common laboratory-scale method is the Willgerodt-Kindler reaction followed by hydrolysis.
Step 3: Bromination of 2-(p-tolyl)propionic acid
-
Objective: To introduce the bromine atom at the benzylic position.
-
Procedure:
-
Dissolve 2-(p-tolyl)propionic acid in a non-polar solvent such as carbon tetrachloride or chloroform.
-
Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with water.
-
Dry the organic layer and remove the solvent to yield 2-(4-bromomethylphenyl)propionic acid, which can be purified by crystallization. A yield of up to 99% with a purity of 98.5% has been reported for a similar bromination process[3].
-
Part B: Final Assembly
Step 4: Alkylation of 2-Ethoxycarbonylcyclopentanone
-
Objective: To couple the two key fragments.
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add 2-ethoxycarbonylcyclopentanone to this solution and stir to form the enolate.
-
Add 2-(4-bromomethylphenyl)propionic acid (or its ester) and heat the reaction mixture to reflux for several hours.
-
After cooling, neutralize the reaction mixture and remove the solvent.
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
Step 5: Hydrolysis and Decarboxylation
-
Objective: To obtain this compound.
-
Procedure:
-
The crude product from the previous step is subjected to acidic hydrolysis and decarboxylation by refluxing in a mixture of hydrobromic acid and acetic acid, as described in Pathway 1.
-
Work-up and purification are performed as previously described.
-
Step 6: Salt Formation
-
Objective: To produce this compound sodium.
-
Procedure:
-
The final salt formation is carried out using sodium hydroxide as detailed in Pathway 1.
-
Quantitative Data for Pathway 2
| Step | Reaction | Reagents | Yield (%) | Purity (%) | Reference |
| 3 | Bromination | 2-(p-tolyl)propionic acid, NBS, AIBN | High | High | [3] |
| 4 | Alkylation | 2-Ethoxycarbonylcyclopentanone, 2-(4-bromomethylphenyl)propionic acid, NaOEt | Good | Not specified | |
| 5 | Hydrolysis & Decarboxylation | HBr, Acetic Acid | Good | High | [1] |
Asymmetric Synthesis and Chiral Resolution
This compound possesses a chiral center in the propionic acid side chain, and its pharmacological activity resides primarily in the (S)-enantiomer. Therefore, methods for obtaining the enantiomerically pure form are of great interest.
Enzymatic Kinetic Resolution
-
Concept: This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two.
-
Methodology: A common approach involves the enzymatic kinetic resolution of a racemic alcohol precursor of Loxoprofen. For instance, racemic 2-(p-{[(p-methoxy phenyl) methoxy]methyl}phenyl)propanol can be resolved using lipase from Burkholderia cepacia (lipase-PS) with vinyl acetate as an acyl donor. This reaction can yield the (S)-acetate with high enantiomeric excess (e.g., 98% ee), which can then be converted to (S)-Loxoprofen[4].
Chiral Chromatography
-
Concept: High-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate the enantiomers of this compound or its precursors.
-
Methodology: A Chiralcel OJ column with a mobile phase of hexane-2-propanol-trifluoroacetic acid has been successfully used for the resolution of loxoprofen stereoisomers[5][6]. This analytical technique can also be scaled up for preparative separation.
Asymmetric Synthesis Workflow
Caption: General workflow for obtaining enantiomerically pure Loxoprofen.
Conclusion
The synthesis of this compound can be achieved through several viable pathways, with the choice of route often depending on the availability of starting materials, scalability, and the desired stereochemical purity. The methods outlined in this guide, from the classical Dieckmann condensation to modern asymmetric approaches, provide a solid foundation for researchers and professionals in the field of pharmaceutical development. The provided experimental protocols and quantitative data serve as a practical resource for the synthesis and optimization of this compound production.
References
- 1. fiveable.me [fiveable.me]
- 2. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 3. 2-(4-Bromomethyl)phenylpropionic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific analysis of loxoprofen in plasma by chiral column liquid chromatography with a circular dichroism-based detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Preclinical Journey of m-Loxoprofen: A Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of m-Loxoprofen, the active trans-alcohol metabolite of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this active moiety in preclinical models is paramount for predicting its clinical efficacy and safety profile. This document synthesizes key data from various studies, details experimental methodologies, and visualizes metabolic pathways to serve as a vital resource for professionals in drug development.
Loxoprofen, a prodrug, undergoes rapid conversion to its active trans-alcohol form (this compound or trans-OH form) by carbonyl reductase in the liver and other tissues.[1][2] This active metabolite is responsible for the drug's anti-inflammatory and analgesic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][3]
Quantitative Pharmacokinetic Parameters of this compound
The following tables summarize the key pharmacokinetic parameters of Loxoprofen and its active metabolite, this compound, in various preclinical models following different routes of administration.
Table 1: Pharmacokinetic Parameters of Loxoprofen and its Metabolites in Mice Following Oral Administration (20 mg/kg)
| Parameter | Loxoprofen | cis-LOX | trans-LOX (this compound) |
| Cmax (µg/mL) | 2.5 ± 0.2 | 1.1 ± 0.2 | 2.1 ± 0.2 |
| AUC(0–60) (µg·min/mL) | 53.5 ± 6.1 | 29.9 ± 4.4 | 67.6 ± 5.7 |
| Data from a study investigating the effects of CYP3A modulators on Loxoprofen pharmacokinetics in mice.[4] |
Table 2: Pharmacokinetic Parameters of Loxoprofen and its Metabolites in Rats Following Intravenous and Oral Administration
| Administration Route | Compound | Dose (mg/kg) | Cmax (µg/mL) | AUC0-t (µg·min/mL) | Absolute Bioavailability (%) |
| Intravenous | Loxoprofen | 2.5 | - | - | - |
| Oral | Loxoprofen | 10 | - | - | 73.8 |
| Intravenous | trans-OH form | 2.5 | - | 119 ± 7.2 | - |
| Oral | trans-OH form | 10 | - | - | 94.7 (AUC0-t ratio) |
| Data compiled from a study on the pharmacokinetics of Loxoprofen after dermal application in rats.[5] |
Table 3: Pharmacokinetic Parameters of Loxoprofen and its Metabolites in Beagle Dogs Following Oral Administration
| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC0–t (µg·h/mL) | AUC0–∞ (µg·h/mL) |
| Commercial Tablet | 60 | - | - | - | - |
| Sustained Release Pellets | 90 | 2.40 | 5 | - | - |
| Data from a study on a novel sustained-release Loxoprofen pellet.[6] |
Metabolic Pathways of Loxoprofen
Loxoprofen undergoes extensive metabolism, primarily through reduction and oxidation, followed by glucuronide conjugation. The metabolic fate of Loxoprofen is a critical determinant of its therapeutic activity and potential for drug-drug interactions.
Metabolic conversion of Loxoprofen to its active and inactive metabolites.
Experimental Protocols
A clear and reproducible experimental design is fundamental to pharmacokinetic and bioavailability studies. Below are detailed methodologies for key experiments cited in the literature.
Pharmacokinetic Study in Mice
-
Animal Model: Male ICR mice.[4]
-
Drug Administration: Loxoprofen was administered orally at a dose of 20 mg/kg after a 12-hour fasting period.[4]
-
Sample Collection: Blood samples were collected at various time points up to 240 minutes post-administration.[4]
-
Sample Preparation: Plasma was separated by centrifugation.
-
Analytical Method: The concentrations of Loxoprofen, cis-Loxoprofen, and trans-Loxoprofen in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
-
Chromatographic Separation: A Kinetex® C18 reverse-phase column (150 mm × 2.1 mm, 2.6-μm) was used with a gradient mobile phase consisting of 0.1% aqueous formic acid and 0.1% formic acid in acetonitrile at a flow rate of 0.22 mL/min.[4]
-
Mass Spectrometry: Multiple reaction monitoring (MRM) was used for quantification. The MRM transitions were m/z 245.0 → 83.1 for Loxoprofen, m/z 247.1 → 202.2 for cis-Loxoprofen, and m/z 247.1 → 203.1 for trans-Loxoprofen.[4]
-
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.[4]
Workflow for the pharmacokinetic study of Loxoprofen in mice.
Dermal Application and Bioavailability Study in Rats
-
Animal Model: Male Wistar-Imamichi rats.[5]
-
Drug Administration:
-
Sample Collection: Blood samples were collected at various time points. Skin and skeletal muscle tissues were also collected.[5]
-
Sample Preparation: Plasma was obtained by centrifugation. Tissue samples were homogenized.
-
Analytical Method: Concentrations of Loxoprofen and its trans-OH form were determined by a validated analytical method.
-
Pharmacokinetic and Bioavailability Analysis: Non-compartmental analysis was used to calculate pharmacokinetic parameters. Absolute bioavailability (F) after oral administration was calculated using the formula: F = (AUC0−∞(p.o.) / AUC0−∞(i.v.)) × 100%. The AUC ratio for dermal application was also determined.[5]
Inhibition of Cyclooxygenase (COX) Pathway
The primary mechanism of action of this compound is the inhibition of COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][3]
References
- 1. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loxoprofen - Wikipedia [en.wikipedia.org]
- 3. Enzymologic and Pharmacologic Profile of Loxoprofen Sodium and Its Metabolites [jstage.jst.go.jp]
- 4. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Loxoprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group. It is a prodrug that, after oral administration, is rapidly converted into its active metabolite, a potent non-selective inhibitor of the cyclooxygenase (COX) enzymes. This mechanism underlies its effective analgesic, anti-inflammatory, and antipyretic properties. Marketed as a racemic mixture, Loxoprofen is widely used for the management of pain and inflammation associated with various conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. This guide provides a detailed overview of its chemical structure and core physicochemical properties, supplemented with experimental protocols for their determination.
Chemical Structure and Identity
Loxoprofen is chemically described as a propionic acid in which one of the hydrogens at position 2 is substituted by a 4-[(2-oxocyclopentyl)methyl]phenyl group.
Chemical Structure (2D)
Image Source: PubChem CID 3965
Table 1: Chemical Identification of Loxoprofen
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid | |
| CAS Number | 68767-14-6 | |
| Molecular Formula | C₁₅H₁₈O₃ |
| Synonyms | (RS)-2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, CS-600 | |
Physicochemical Properties
The physicochemical characteristics of Loxoprofen are critical to its formulation, delivery, and pharmacokinetic profile. As a weakly acidic drug, its solubility is notably pH-dependent.
Table 2: Summary of Physicochemical Properties of Loxoprofen
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 246.30 g/mol | |
| Melting Point | 108.5 - 111 °C | |
| logP (Octanol/Water) | 1.97 | |
| pKa | Not explicitly found in cited literature. As a propionic acid derivative, it is a weak acid. The pKa is expected to be similar to other profens (e.g., Ibuprofen, ~4.5). |
| Solubility | Poorly soluble in water at low pH, with good solubility at high pH. Described as soluble in methanol, freely soluble in ethanol, and practically insoluble in diethyl ether, acetone, and chloroform. | |
Mechanism of Action: COX Inhibition Pathway
Loxoprofen itself is pharmacologically inactive. Following absorption, it is rapidly biotransformed by carbonyl reductase enzymes into its active trans-alcohol metabolite. This active form exerts its therapeutic effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.
Caption: Loxoprofen's mechanism of action via COX-1/2 inhibition.
Experimental Protocols
The following sections outline generalized protocols for the determination of key physicochemical properties of Loxoprofen.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting range of a solid compound using a standard melting point apparatus.
-
Sample Preparation: The Loxoprofen sample must be finely powdered and completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid down. Repeat until a column of 2-3 mm of tightly packed sample is at the bottom of the tube.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Approximate Determination (if unknown): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat rapidly to a temperature approximately 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.
pKa Determination (Potentiometric Titration)
This protocol outlines the determination of the acid dissociation constant (pKa) for an acidic compound like Loxoprofen using potentiometric titration.
-
Apparatus Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).
-
Solution Preparation:
-
Prepare a standardized titrant solution of 0.1 M Sodium Hydroxide (NaOH).
-
Prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).
-
Accurately weigh and dissolve the Loxoprofen sample in a suitable solvent (e.g., a co-solvent like methanol may be needed for sparingly soluble compounds) and dilute with water to a known concentration (e.g., 1 mM).
-
Add a salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the Loxoprofen solution into a beaker with a magnetic stir bar.
-
If necessary, acidify the solution to a low pH (e.g., pH 2) with 0.1 M HCl to ensure the analyte is fully protonated.
-
Immerse the calibrated pH electrode in the solution.
-
Begin titration by adding small, precise increments of the 0.1 M NaOH titrant.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches a high value (e.g., pH 12) to ensure the titration curve is complete.
-
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest section (inflection point) of the titration curve. Perform the titration in triplicate for accuracy.
logP Determination (Shake-Flask Method)
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (logP).
-
Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4). Saturate the buffer with n-octanol and, separately, saturate n-octanol with the buffer. Allow the phases to separate for at least 24 hours.
-
Sample Preparation: Prepare a stock solution of Loxoprofen in the n-octanol-saturated buffer.
-
Partitioning: In a separatory funnel or vial, combine a known volume of the octanol-saturated buffer and the buffer-saturated octanol (e.g., in a 1:1 ratio). Add a known amount of the Loxoprofen stock solution.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases. Then, allow the phases to separate completely, often by centrifugation.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of Loxoprofen in each phase using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Caption: Experimental workflow for logP determination via shake-flask.
The Prodrug Nature of Loxoprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative group. It is widely prescribed for the management of pain and inflammation associated with various musculoskeletal and joint disorders. A key feature of loxoprofen is its nature as a prodrug, which contributes to its favorable gastrointestinal safety profile compared to other NSAIDs. This technical guide provides an in-depth exploration of the biotransformation of loxoprofen into its active metabolite, its mechanism of action, relevant pharmacokinetic data, and the experimental methodologies used to elucidate its metabolic pathways.
Bioactivation and Metabolism of Loxoprofen
Loxoprofen is pharmacologically inactive in its parent form and requires metabolic conversion to exert its therapeutic effects. This bioactivation primarily occurs in the liver, where carbonyl reductase enzymes convert loxoprofen to its active trans-alcohol metabolite, 2-(4-((trans-2-hydroxycyclopentyl)-methyl)-phenyl) propionic acid. This conversion is rapid, with the active metabolite reaching peak plasma concentrations within 30 to 50 minutes after oral administration.
In addition to the formation of the active trans-alcohol metabolite, loxoprofen also undergoes metabolism to an inactive cis-alcohol metabolite. The bioactivation to the trans-alcohol form is significantly higher, approximately five times more than the formation of the cis-isomer.
Further metabolism of loxoprofen and its alcohol metabolites involves Phase I and Phase II reactions. Cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, are responsible for the hydroxylation of loxoprofen to two mono-hydroxylated metabolites (M3 and M4). Glucuronidation, a Phase II reaction, is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B7 being the major isoform involved. This process leads to the formation of glucuronide conjugates of both the parent drug (M5 and M6) and its alcohol metabolites (M7 and M8).
The metabolic pathway of loxoprofen is depicted in the following diagram:
Mechanism of Action
The therapeutic effects of loxoprofen are mediated by its active trans-alcohol metabolite, which is a potent non-selective inhibitor of cyclooxygenase (COX) enzymes. COX enzymes, which exist in two isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.
-
COX-1 is a constitutively expressed enzyme involved in various physiological functions, including the protection of the gastric mucosa and platelet aggregation.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is primarily responsible for the production of prostaglandins that mediate pain and inflammation.
By inhibiting both COX-1 and COX-2, the active metabolite of loxoprofen reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The non-selective nature of this inhibition is a characteristic shared with many traditional NSAIDs.
The signaling pathway for the mechanism of action is illustrated below:
Quantitative Data
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of loxoprofen and its active metabolite.
Table 1: Pharmacokinetic Parameters of Loxoprofen and its Active Metabolite
| Parameter | Loxoprofen | trans-Alcohol Metabolite | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | ~50 minutes | |
| Elimination Half-life | ~75 minutes | ~1.25 hours | |
| Plasma Protein Binding | ~97% | ~92.8% | |
| Bioavailability (Oral) | 95% | - | |
| Volume of Distribution | 0.16 L/kg | - | |
| Renal Excretion | ~50% (within 8 hours) | - | |
| Fecal Excretion | 20% - 30% | - |
Table 2: In Vitro Enzyme Inhibition Data
| Compound | Target | ID50 (mg/kg) | Reference(s) |
| Loxoprofen | PGE2 production (in vivo) | 0.07 | |
| 6-keto-PGF1α production (in vivo) | 0.10 | ||
| Indomethacin | PGE2 production (in vivo) | 0.24 | |
| 6-keto-PGF1α production (in vivo) | 0.47 |
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
This experimental workflow is designed to identify the metabolic enzymes involved in the biotransformation of loxoprofen.
Objective: To identify the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms involved in loxoprofen metabolism.
Methodology:
-
Incubation: Loxoprofen (5 µM) is incubated with human liver microsomes (1 mg/mL) or recombinant human CYP or UGT isoforms (5 pmol) in a phosphate buffer (0.1 M, pH 7.4) at 37°C for 60 minutes.
-
Cofactor Addition: For CYP-mediated metabolism, a β-NADPH generating system is added. For UGT-mediated metabolism, alamethicin (25 µg/mL) and UDPGA (5 mM) are added.
-
Reaction Termination: The reaction is stopped by adding acetonitrile.
-
Sample Preparation: The mixture is centrifuged, and the supernatant is dried and reconstituted in 20% acetonitrile.
-
Analysis: The metabolites are identified and quantified using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR/MS).
-
Inhibition Studies: To confirm the involvement of specific CYP isoforms, selective inhibitors such as ketoconazole (for CYP3A4/5) are co-incubated with loxoprofen and liver microsomes.
In Vivo Pharmacokinetic Studies in Rats
This protocol is used to evaluate the absorption, distribution, metabolism, and excretion (ADME) of loxoprofen and its active metabolite after different routes of administration.
Objective: To compare the pharmacokinetics of loxoprofen and its trans-alcohol metabolite following oral and dermal administration.
Methodology:
-
Animal Model: Wistar rats are used for the study.
-
Drug Administration: A single dose of loxoprofen is administered either orally or as a dermal gel.
-
Sample Collection: Blood, skin, and skeletal muscle samples are collected at various time points over 24 hours.
-
Sample Processing: Plasma is separated from blood samples. Tissue samples are homogenized.
-
Extraction: Loxoprofen and its metabolites are extracted from the plasma and tissue homogenates.
-
Analysis: The concentrations of loxoprofen and its trans-alcohol metabolite are determined using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the concentration-time data.
Conclusion
Loxoprofen serves as a prime example of a successful prodrug strategy in NSAID development. Its conversion to a potent COX inhibitor after absorption minimizes direct contact with the gastric mucosa, thereby reducing gastrointestinal side effects. Understanding the intricate metabolic pathways involving carbonyl reductases, CYPs, and UGTs is crucial for predicting potential drug-drug interactions and optimizing its therapeutic use. The experimental methodologies outlined in this guide provide a framework for further research into the metabolism and disposition of loxoprofen and other prodrugs.
The Cutting Edge of Pain Relief: A Technical Guide to the Biological Evaluation of Novel Loxoprofen Derivatives
For Researchers, Scientists, and Drug Development Professionals
Loxoprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), stands as a cornerstone in the management of pain and inflammation. However, like other traditional NSAIDs, its clinical utility can be hampered by gastrointestinal side effects. This has spurred the development of novel loxoprofen derivatives engineered for enhanced efficacy and, crucially, an improved safety profile. This technical guide provides an in-depth overview of the core biological evaluation methodologies for these next-generation anti-inflammatory agents, complete with detailed experimental protocols, comparative data, and visual workflows to empower researchers in this critical field of drug discovery.
Core Principles in the Evaluation of Loxoprofen Derivatives
The biological assessment of novel loxoprofen derivatives is a multi-faceted process designed to characterize their pharmacological activity and safety. The primary objectives are to:
-
Quantify Anti-Inflammatory and Analgesic Efficacy: Determine the potency of new derivatives in reducing inflammation and alleviating pain compared to the parent compound and other standard NSAIDs.
-
Elucidate the Mechanism of Action: Primarily, this involves assessing the inhibitory activity against cyclooxygenase (COX) enzymes, COX-1 and COX-2. A key goal is often to identify derivatives with higher selectivity for COX-2, which is associated with a reduced risk of gastrointestinal complications.[1]
-
Evaluate Gastrointestinal Safety: Directly measure the potential for the new compounds to induce gastric damage, a common adverse effect of NSAIDs.
-
Assess In Vitro Cytotoxicity: Determine the potential for the derivatives to cause cell death, which can be an indicator of off-target effects or a desired characteristic for potential anti-cancer applications.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on novel loxoprofen derivatives, providing a comparative overview of their biological activities.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Loxoprofen | 1.2 | 2.5 | 0.48 | [1] |
| Derivative 31 | 15 | 0.8 | 18.75 | [1] |
| Fluoro-loxoprofen | - | - | - | [2] |
Note: A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity
| Compound | Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema) - ED50 (mg/kg) | Analgesic Activity (Acetic Acid-Induced Writhing) - % Inhibition | Reference |
| Loxoprofen Sodium | 1.15 (i.m.) | - | [3] |
| Loxoprofen Derivative (unspecified) | - | Stronger than Loxoprofen | [4] |
Table 3: In Vivo Gastrointestinal Ulceration
| Compound | Dose (mg/kg) | Ulcer Index (mm) | Reference |
| Loxoprofen | 30 | ~2.5 | [1] |
| Derivative 31 | 30 | ~0.5 | [1] |
| Loxoprofen Derivative (unspecified) | 40 | Significantly lower than Loxoprofen | [4] |
Table 4: In Vitro Cytotoxicity (MTT Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| Loxoprofen | Gastric Cancer Cells | Induces apoptosis | [5] |
| Loxoprofen-OH | Gastric Cancer Cells | Induces apoptosis | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of novel loxoprofen derivatives.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting the two main isoforms of the COX enzyme.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
Arachidonic acid is used as the substrate.
-
A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.
-
-
Assay Procedure:
-
The test compound (novel loxoprofen derivative) is dissolved in a suitable solvent (e.g., DMSO) and prepared in a series of dilutions.
-
In a 96-well plate, the reaction buffer, enzyme (either COX-1 or COX-2), and test compound are added to each well.
-
The plate is pre-incubated to allow the compound to bind to the enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The plate is incubated at 37°C for a specified time (e.g., 10-20 minutes).
-
-
Detection and Analysis:
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
The absorbance is read using a microplate reader.
-
The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor).
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. Animals are fasted overnight before the experiment with free access to water.
-
Compound Administration:
-
The test compound (novel loxoprofen derivative) and a reference drug (e.g., loxoprofen, indomethacin) are suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).
-
The compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives only the vehicle.
-
-
Induction of Inflammation:
-
One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
The paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The degree of swelling is calculated as the increase in paw volume from the baseline.
-
-
Data Analysis:
-
The percentage of inhibition of edema for each group is calculated relative to the control group.
-
The ED50 value (the dose that causes 50% inhibition of edema) can be determined from the dose-response curve.
-
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of a compound.
Methodology:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Compound Administration:
-
The test compound, a reference drug (e.g., loxoprofen, aspirin), and a vehicle are administered orally or intraperitoneally.
-
-
Induction of Pain:
-
Thirty minutes after compound administration, 0.1 mL/10 g body weight of a 0.6% acetic acid solution is injected intraperitoneally.
-
-
Observation:
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
After a 5-minute latency period, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).
-
-
Data Analysis:
-
The mean number of writhes for each group is calculated.
-
The percentage of analgesic activity (inhibition of writhing) is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
-
In Vivo Gastrointestinal Ulceration Model in Rats
This model assesses the potential of a compound to cause gastric damage.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are fasted for 24 hours before the experiment but allowed free access to water.
-
Compound Administration:
-
The test compound and a reference drug are administered orally at ulcerogenic doses. A control group receives the vehicle.
-
-
Evaluation of Gastric Lesions:
-
Four to six hours after compound administration, the rats are euthanized.
-
The stomachs are removed, opened along the greater curvature, and rinsed with saline to visualize the gastric mucosa.
-
The number and severity of ulcers are scored. The total length of the lesions for each stomach is measured.
-
The Ulcer Index (UI) is calculated based on the scoring system.
-
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture:
-
A suitable cell line (e.g., a cancer cell line or a normal cell line) is seeded in a 96-well plate and allowed to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
The test compound is dissolved and diluted to various concentrations.
-
The culture medium is replaced with a medium containing the different concentrations of the test compound. A control group receives the vehicle only.
-
The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The cell viability is expressed as a percentage of the control.
-
The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the dose-response curve.
-
Visualizing the Pathways and Processes
Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in the evaluation of loxoprofen derivatives.
Caption: Mechanism of action of selective loxoprofen derivatives.
Caption: Workflow for in vivo anti-inflammatory and analgesic assays.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Conclusion
The biological evaluation of novel loxoprofen derivatives is a rigorous and systematic process that is essential for identifying promising new drug candidates. By employing a combination of in vitro and in vivo assays, researchers can build a comprehensive profile of a compound's efficacy, mechanism of action, and safety. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to advance the field of anti-inflammatory therapeutics and bring safer and more effective pain relief to patients. The development of derivatives with high COX-2 selectivity remains a promising strategy for mitigating the gastrointestinal side effects associated with traditional NSAIDs.[1]
References
- 1. Synthesis and biological evaluation of loxoprofen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of pharmacokinetics between loxoprofen and its derivative with lower ulcerogenic activity, fluoro-loxoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory, analgesic and antipyretic activities of loxoprofen sodium given intramuscularly in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8431614B2 - Loxoprofen derivative and pharmaceutical preparation containing the same - Google Patents [patents.google.com]
- 5. Low direct cytotoxicity of loxoprofen on gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of m-Loxoprofen
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of m-Loxoprofen in pharmaceutical formulations. The described protocol is designed for accuracy, precision, and high-throughput analysis, making it suitable for quality control, stability studies, and pharmacokinetic research. The method utilizes a reversed-phase C18 column with UV detection, ensuring reliable and reproducible results.
Introduction
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid group.[1][2] It is a prodrug that, after oral administration, is converted to its active metabolite, an alcohol derivative, which exerts potent analgesic, anti-inflammatory, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes. Accurate and reliable quantification of Loxoprofen in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This document outlines a validated HPLC method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC Column | PRIMESIL C18 (4.6 x 250 mm, 5 µm) or equivalent[3] |
| Mobile Phase | Methanol and 0.05% Orthophosphoric Acid (OPA) buffer (75:25 v/v)[3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Injection Volume | 20 µL[3][4] |
| Detection Wavelength | 225 nm[3] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Chemicals and Reagents
-
Loxoprofen Sodium reference standard
-
Methanol (HPLC grade)
-
Orthophosphoric acid (OPA) (Analytical grade)
-
Water (HPLC grade)
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of Loxoprofen Sodium reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 5 µg/mL to 25 µg/mL.[3]
Sample Preparation (from Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Loxoprofen and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 5 - 25 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Accuracy (% Recovery) | 97.71% to 101.09%[3] |
| Precision (% RSD) | < 2%[3] |
| Limit of Detection (LOD) | 0.09175 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.278032 µg/mL[3] |
Experimental Workflow
The following diagram illustrates the experimental workflow for the HPLC quantification of this compound.
Caption: Experimental workflow for this compound quantification by HPLC.
Signaling Pathway (Inhibition of Cyclooxygenase)
Loxoprofen acts by inhibiting the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of pain and inflammation.
Caption: Loxoprofen's mechanism of action via COX enzyme inhibition.
Conclusion
The HPLC method detailed in this application note is a simple, rapid, and reliable technique for the quantification of this compound in pharmaceutical preparations. The method has been validated to demonstrate its accuracy, precision, and linearity, making it a valuable tool for routine quality control and research applications. The short run time allows for high-throughput analysis, increasing laboratory efficiency.
References
Application Notes and Protocols for the Development of a Sustained-Release Loxoprofen Formulation
A Note on "m-Loxoprofen": The term "this compound" is not standard in the available scientific literature. Loxoprofen is a prodrug that is converted in the body to its active trans-alcohol metabolite.[1][2] This document will proceed under the assumption that the intended subject is a sustained-release formulation of Loxoprofen, which would, in turn, provide sustained levels of its active metabolite.
Introduction
Loxoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid group.[3] It functions as a prodrug, rapidly converting to its active trans-alcohol metabolite after absorption.[1][2] This active form is a non-selective cyclooxygenase (COX) inhibitor, blocking the synthesis of prostaglandins involved in inflammation, pain, and fever.[1][2][4] Loxoprofen is clinically used for treating chronic inflammatory conditions like rheumatoid arthritis and osteoarthritis, as well as for acute pain management.[3][4]
Due to a short biological half-life of approximately 75 minutes, conventional immediate-release formulations of Loxoprofen require frequent administration (typically three times a day) to maintain therapeutic plasma concentrations.[1][5] This can lead to poor patient compliance and an increased risk of gastrointestinal side effects.[5][6] Developing a sustained-release (SR) formulation of Loxoprofen aims to prolong the drug's therapeutic effect, reduce dosing frequency, improve patient compliance, and potentially minimize adverse effects by maintaining a more stable plasma drug concentration.[6][7]
This document outlines protocols for developing and evaluating a sustained-release Loxoprofen formulation, focusing on two common approaches: polymer matrix tablets and coated pellets.
Data Presentation
Table 1: Example Formulations for Loxoprofen Sustained-Release Microspheres
| Formulation Code | Drug:Polymer Ratio (Loxoprofen:Ethylcellulose) | Average Particle Size (μm) | Encapsulation Efficiency (%) | Cumulative Release at 8h (%) |
| F1 | 1:1 | 266.16 | 74.96 | 76.84 |
| F2 | 1:2 | - | - | 80.32 |
| F3 | 1:3 | 329.18 | 84.57 | 86.17 |
Data synthesized from a study on ethylcellulose-based microspheres prepared by a solvent evaporation technique.[8]
Table 2: Example Formulations for Loxoprofen Sustained-Release Matrix Tablets
| Formulation Code | Loxoprofen Sodium (%) | HPMC K4M (%) | Lactose (%) | PVP K30 (%) | Magnesium Stearate (%) |
| T1 | 20 | 20 | 58 | 1 | 1 |
| T2 | 20 | 30 | 48 | 1 | 1 |
| T3 | 20 | 40 | 38 | 1 | 1 |
Note: This table presents a hypothetical composition for matrix tablets based on common excipients.[3]
Table 3: Pharmacokinetic Parameters of Loxoprofen Formulations in Beagle Dogs
| Formulation Type | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg·h/mL) | Relative Bioavailability (%) |
| Immediate-Release Tablet | - | - | - | 100 (Reference) |
| Sustained-Release Pellets | - | - | - | 87.16 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve. Data extracted from a study comparing an optimized SR pellet formulation to a conventional immediate-release tablet.[5]
Experimental Protocols & Visualizations
Formulation Development: Sustained-Release Matrix Tablets
This protocol describes the preparation of Loxoprofen SR tablets using a hydrophilic matrix system, where polymers like Hydroxypropyl Methylcellulose (HPMC) control drug release.[9]
Protocol:
-
Blending: Accurately weigh Loxoprofen sodium, HPMC, and filler (e.g., lactose) and blend them in a suitable mixer for 15 minutes to ensure homogeneity.[3]
-
Granulation: Prepare a binder solution (e.g., 8% PVP K30 in alcohol).[3] Add the binder solution to the powder blend under continuous mixing to form a wet mass.
-
Sieving: Pass the wet mass through a 24-mesh sieve to produce wet granules.[3]
-
Drying: Dry the granules in a fluid bed dryer at 40°C for 2 hours or until the loss on drying is within the specified limits.[3]
-
Sizing: Pass the dried granules through a 24-mesh sieve to obtain uniform size.[3]
-
Lubrication: Add a lubricant (e.g., magnesium stearate) to the dried granules and blend for 5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.[10]
Caption: Workflow for developing sustained-release matrix tablets.
Formulation Development: Sustained-Release Coated Pellets/Microspheres
This protocol details the preparation of Loxoprofen-loaded microspheres using the solvent evaporation technique, a common method for microencapsulation.[8][11]
Protocol:
-
Polymer Solution: Dissolve a release-controlling polymer (e.g., ethylcellulose) in a suitable organic solvent like dichloromethane to form a homogenous solution.[8]
-
Drug Dispersion: Add the calculated quantity of Loxoprofen to the polymer solution and mix thoroughly until a uniform dispersion is achieved.[8]
-
Emulsification: Prepare an aqueous solution (e.g., 300ml) containing a surfactant (e.g., 1% v/v Tween 80).[8] While stirring the aqueous phase at a controlled speed (e.g., 1000 rpm), add the drug-polymer dispersion in a thin stream to form an oil-in-water emulsion.[8]
-
Solvent Evaporation: Continue stirring at room temperature for approximately 3 hours to allow the dichloromethane to evaporate, leading to the formation of solid, spherical microspheres.[8]
-
Collection and Drying: Collect the formed microspheres by filtration using Whatman filter paper. Wash the microspheres and dry them at room temperature.[12]
In Vitro Drug Release Study
This protocol is essential to assess the sustained-release characteristics of the developed formulation.
Protocol:
-
Apparatus: Use a USP Type II (Paddle) dissolution apparatus.
-
Dissolution Medium: For NSAIDs like Loxoprofen, a two-stage dissolution can be performed to simulate gastrointestinal transit:
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5°C.[13]
-
Place one tablet or a quantity of microspheres equivalent to a single dose into each dissolution vessel.
-
Set the paddle speed to 50 or 100 RPM.
-
Withdraw aliquots (e.g., 5 mL) of the medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
-
Analysis: Filter the samples and analyze the concentration of Loxoprofen using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Loxoprofen's Mechanism of Action: COX Inhibition Pathway
Loxoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[14]
Caption: Inhibition of the COX pathway by Loxoprofen's active metabolite.
References
- 1. Loxoprofen - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]
- 3. CN102525989B - Loxoprofen sodium matrix sustained-release tablet - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Development and In Vitro-In Vivo Evaluation of a Novel Sustained-Release Loxoprofen Pellet with Double Coating Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and In Vitro-In Vivo Evaluation of a Novel Sustained-Release Loxoprofen Pellet with Double Coating Layer [mdpi.com]
- 7. Loxoprofen sodium matrix sustained-release tablet - Eureka | Patsnap [eureka.patsnap.com]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and evaluation of sustained release loxoprofen loaded microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Efficacy of m-Loxoprofen in a Carrageenan-Induced Paw Edema Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group.[1] It is a prodrug that, after oral administration, is quickly absorbed from the gastrointestinal tract and converted to its active trans-alcohol metabolite.[1][2] This active form is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3][4] The carrageenan-induced paw edema model is a widely used and highly reproducible model of acute, non-immune inflammation, making it an ideal platform for evaluating the anti-inflammatory activity of compounds like m-Loxoprofen.[5][6] This model mimics the cardinal signs of inflammation, including edema, hyperalgesia, and erythema.[5]
Mechanism of Action of this compound
Loxoprofen itself has minimal pharmacological activity.[3] Following administration, it is rapidly metabolized by carbonyl reductase into its active trans-alcohol form.[7][8] This active metabolite non-selectively inhibits both COX-1 and COX-2 enzymes.[4] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins (specifically PGE2) and thromboxane, thereby reducing the inflammatory response and providing analgesic effects.[1][9] This prodrug nature helps to reduce direct irritation to the gastric mucosa.[2][4]
References
- 1. Loxoprofen - Wikipedia [en.wikipedia.org]
- 2. vinmec.com [vinmec.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. mims.com [mims.com]
- 8. verification.fda.gov.ph [verification.fda.gov.ph]
- 9. Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Transdermal Delivery Systems for m-Loxoprofen
Introduction
Loxoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid group.[1] It functions as a prodrug, meaning it is converted in the body to its active metabolite, a trans-alcohol form (trans-OH), which then exerts its anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes.[2][3] While effective when administered orally, loxoprofen, like other NSAIDs, can cause gastrointestinal side effects.[4][5] Transdermal delivery systems (TDS), such as patches and gels, offer a promising alternative by delivering the drug directly to the site of pain and inflammation, thereby minimizing systemic exposure and reducing the risk of gastrointestinal complications.[4][5][6][7] This route also bypasses first-pass metabolism in the liver.[5][7]
These notes provide an overview of various formulation strategies for m-Loxoprofen transdermal delivery, supported by quantitative data and detailed experimental protocols for researchers and drug development professionals.
Formulation Strategies and Key Findings
Several advanced formulation strategies have been explored to enhance the transdermal permeation and efficacy of loxoprofen.
1. Vesicular Systems (Ethosomes): Ethosomes are lipid vesicles characterized by a high concentration of ethanol, which enhances their ability to penetrate the deeper layers of the skin. Studies have shown that loxoprofen can be effectively encapsulated in ethosomes, leading to superior drug release and skin penetration compared to conventional hydroalcoholic solutions.[8][9] An optimized formulation demonstrated high entrapment efficiency and favorable physicochemical properties.[8][9]
2. Nanocarriers (Nanosponges): Nanosponges are porous polymeric structures capable of entrapping hydrophobic drugs like loxoprofen. When incorporated into a hydrogel, loxoprofen-loaded nanosponges provide sustained drug release over an extended period.[10] This system has been shown to significantly improve the cumulative amount of drug permeated through the skin compared to commercial gel formulations.[10]
3. Organogels and Hydrogel Patches: Pluronic Lecithin Organogels (PLOs) have been used to create transdermal patches with sustained-release properties, showing continuous drug diffusion for up to 12 hours.[5][11] Hydrogel patches are widely studied and have demonstrated clinical non-inferiority in efficacy compared to oral loxoprofen tablets for myalgia, with a lower incidence of adverse events.[6][12][13]
4. Permeation Enhancement Techniques:
-
Ion-Pair Formation: Forming an ion-pair with an organic amine, such as triethylamine (TEA), has been shown to dramatically increase the skin flux of loxoprofen from a patch formulation.[4][14]
-
Chemical Enhancers: The inclusion of chemical enhancers like isopropyl myristate (IPM) and lactic acid in patch formulations can further boost drug permeation.[7][14] Combining ion-pair formation with a chemical enhancer resulted in a flux rate approximately two times higher than a commercial patch.[4][14]
Data Presentation
The following tables summarize quantitative data from various studies on this compound transdermal delivery systems.
Table 1: Formulation Composition and Physicochemical Properties
| Formulation Type | Key Components | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Ethosomes (Optimized) | 1% Loxoprofen, 1% Egg Yolk Lecithin, 30% Ethanol, 5% Propylene Glycol | 164.2 ± 19 | +45.1 ± 4.5 | 96.8 ± 0.43 | [8][9] |
| Nanosponges (Optimized) | Loxoprofen, Polyvinyl alcohol, Ethylcellulose | 239.8 ± 16.95 | -8.32 ± 0.87 | 67.29 ± 1.19 | [10] |
| Organogel (PLO) | Loxoprofen, Soya Lecithin, Pluronic F127, Isopropyl Palmitate | N/A | N/A | 98.3 ± 2.7 |[15] |
Table 2: In Vitro / Ex Vivo Skin Permeation Data
| Formulation / Enhancer | Vehicle / Base | Skin Model | Flux (µg/cm²/h) | Enhancement Ratio | Reference |
|---|---|---|---|---|---|
| Loxoprofen + Triethylamine (TEA) | Isopropyl Myristate (IPM) | Rabbit Skin | 499.75 ± 32.40 | 2.17 (vs. Loxoprofen alone) | [4][14] |
| Loxoprofen-TEA Patch | Drug-in-adhesive | Rabbit Skin | 369.37 ± 34.32 | - | [4][14] |
| Loxoprofen-TEA Patch + 5% IPM | Drug-in-adhesive | Rabbit Skin | 840.04 ± 66.38 | ~2.0 (vs. commercial patch) | [4][14] |
| Loxoprofen-Nanosponge Gel | Carbopol 934 Hydrogel | Rat Skin | 4.11 (cumulative % after 24h: 98.66) | 1.63 (vs. commercial gel) | [10] |
| Loxoprofen Sodium Patch (LP-Na_AO) | Acrylic Polymer (carboxyl groups) | Hairless Mouse Skin | ~1.2 (µg/cm²/h) | 2.5 (vs. other polymers) | [7] |
| LP-Na_AO Patch + Lactic Acid | Acrylic Polymer (carboxyl groups) | Hairless Mouse Skin | ~1.8 (µg/cm²/h) | 1.5 (vs. LP-Na_AO alone) |[7] |
Table 3: Clinical Efficacy and Safety of Loxoprofen Transdermal vs. Oral Formulations
| Study Population | Transdermal Formulation (LOX-T) | Oral Formulation (LOX-O) | Key Findings | Reference |
|---|---|---|---|---|
| Chinese Patients with Myalgia | 100 mg Hydrogel Patch (once daily) | 60 mg Tablet (3 times daily) | Efficacy: Final efficacy rate was 81.3% for LOX-T vs. 72.2% for LOX-O, demonstrating non-inferiority.[6][13] Safety: Total adverse events were 14.3% in the LOX-T group vs. 22.0% in the LOX-O group.[6][12] | [6][12][13] |
| Patients with Chronic Inflammatory Pain (Real-World Study) | Loxoprofen Sodium Hydrogel Patch | N/A (observational study) | Efficacy: After 2 weeks, 93.33% of patients reported the treatment was effective. Patient Satisfaction: Overall satisfaction rate was 90.00%. |[16] |
Visualizations
Experimental Protocols
Protocol 1: Preparation of Loxoprofen Ethosomes
Based on the thin-film hydration and probe sonication technique.[8][9]
1. Materials and Equipment:
-
Loxoprofen sodium
-
Egg yolk lecithin
-
Ethanol
-
Propylene glycol (PG)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator
-
Round-bottom flask
2. Procedure:
-
Accurately weigh loxoprofen and egg yolk lecithin and dissolve them in ethanol within a clean, dry round-bottom flask.
-
Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry lipid film forms on the inner wall of the flask.
-
Ensure the film is completely dry by keeping it under vacuum for at least 1 hour after the bulk solvent has been removed.
-
Hydrate the lipid film by adding PBS (pH 7.4) containing propylene glycol. Rotate the flask gently at the same temperature used for evaporation to allow the film to peel off and form a vesicular suspension.
-
To reduce the particle size of the vesicles, subject the suspension to probe sonication. Sonicate in an ice bath for a specified duration (e.g., 5 minutes) with on-off cycles to prevent overheating.
-
Store the resulting ethosomal suspension at 4°C for further characterization.
Protocol 2: In Vitro Drug Release Study (IVRT)
General protocol based on methodologies described in multiple sources.[7][10][14]
1. Materials and Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate, polysulfone)
-
Receptor medium (e.g., PBS pH 7.4, sometimes with a solubilizing agent like Tween 80 to maintain sink conditions)
-
Magnetic stirrer with stir bars
-
Water bath or heating block to maintain 32°C ± 0.5°C
-
Syringes and collection vials
-
Analytical instrument for drug quantification (e.g., HPLC)
2. Procedure:
-
Prepare the receptor medium and degas it to prevent air bubbles from forming under the membrane.
-
Assemble the Franz diffusion cells. Fill the receptor compartment with the degassed medium, ensuring no bubbles are trapped. Place a small magnetic stir bar in the receptor compartment.
-
Place the assembly in a water bath or on a heating block set to maintain the membrane surface temperature at 32°C. Allow the system to equilibrate.
-
Mount the synthetic membrane between the donor and receptor compartments, with the shiny side facing the donor compartment.
-
Apply a precise amount of the loxoprofen formulation (e.g., gel, patch of a specific area) evenly onto the surface of the membrane in the donor compartment.
-
Start the magnetic stirrer in the receptor compartment at a constant speed (e.g., 600 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
Analyze the collected samples for loxoprofen concentration using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against time.
Protocol 3: Ex Vivo Skin Permeation Study
Based on methodologies for assessing skin permeation.[4][7][14]
1. Materials and Equipment:
-
Same as Protocol 2, with the addition of:
-
Excised skin (e.g., full-thickness abdominal skin from rats, rabbits, or human cadavers).[7][14]
2. Skin Preparation:
-
Excise the full-thickness skin from the chosen source.
-
Carefully remove any subcutaneous fat, connective tissue, and hair using a scalpel and clippers.
-
Rinse the skin with saline or PBS.
-
Cut the skin into sections appropriate for mounting on the Franz diffusion cells.
-
The prepared skin can be used immediately or stored frozen at -20°C or below until use. If frozen, thaw the skin at room temperature before mounting.
3. Procedure:
-
The procedure is identical to Protocol 2, with the following key difference in Step 4:
-
Mount the prepared skin section on the Franz diffusion cell between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.
-
Visually inspect the mounted skin for any imperfections or leaks.
-
Proceed with the application of the formulation and sample collection as described in Protocol 2 (Steps 5-10).
-
At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, and determine the amount of drug retained in the skin if required.
-
Calculate the steady-state flux (Jss) from the linear portion of the cumulative permeation plot and the permeability coefficient (Kp).
References
- 1. Loxoprofen | MedPath [trial.medpath.com]
- 2. Bioactivation of loxoprofen to a pharmacologically active metabolite and its disposition kinetics in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. tandfonline.com [tandfonline.com]
- 5. Fabrication of an Organogel-Based Transdermal Delivery System of Loxoprofen Sodium [mdpi.com]
- 6. Efficacy and Safety of Loxoprofen Hydrogel Transdermal Patch Versus Loxoprofen Tablet in Chinese Patients with Myalgia: A Double-Blind, Double-Dummy, Parallel-Group, Randomized, Controlled, Non-Inferiority Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating Molecular State of Loxoprofen in Acrylic Adhesive Patches Which Could Relate Transdermal Drug Permeability [jstage.jst.go.jp]
- 8. Fabrication and assessment of ethosomes for effective transdermal delivery of loxoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fabrication and assessment of ethosomes for effective transdermal delivery of loxoprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Efficacy and Safety of Loxoprofen Hydrogel Transdermal Patch Versus Loxoprofen Tablet in Chinese Patients with Myalgia: A Double-Blind, Double-Dummy, Parallel-Group, Randomized, Controlled, Non-Inferiority Trial | springermedizin.de [springermedizin.de]
- 13. Efficacy and Safety of Loxoprofen Hydrogel Transdermal Patch Versus Loxoprofen Tablet in Chinese Patients with Myalgia: A Double-Blind, Double-Dummy, Parallel-Group, Randomized, Controlled, Non-Inferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of ion-pair formation combined with penetration enhancers on the skin permeation of loxoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
Application Notes and Protocols for the Analytical Detection of m-Loxoprofen and its Metabolites in Plasma
These application notes provide detailed methodologies for the quantitative analysis of m-loxoprofen and its primary metabolites in plasma samples. The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction to this compound and its Metabolism
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. It functions as a prodrug, meaning it is converted into its active form within the body.[1][2] Upon oral administration, loxoprofen is absorbed and rapidly metabolized, primarily in the liver, by carbonyl reductase to its active trans-alcohol metabolite.[1][2] This active form is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate pain and inflammation.[2][3]
The metabolism of loxoprofen also yields other metabolites, including a cis-alcohol form, hydroxylated metabolites (facilitated by CYP3A4 and CYP3A5 enzymes), and glucuronide conjugates (catalyzed by UGT2B7).[2][4] The primary active metabolite is the trans-alcohol form.[1][5] Accurate and sensitive analytical methods are crucial for determining the plasma concentrations of loxoprofen and its metabolites to understand its pharmacokinetic profile.
Metabolic Pathway of this compound
Loxoprofen undergoes extensive metabolism to form several key metabolites. The primary pathway involves the reduction of the ketone group to form alcohol metabolites. Further metabolism includes hydroxylation and glucuronidation.
Application Note 1: LC-MS/MS Method for Loxoprofen in Human Plasma
This protocol outlines a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of loxoprofen in human plasma.
Principle
Loxoprofen is extracted from a small volume of human plasma via liquid-liquid extraction. The analyte is then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in the selected reaction monitoring (SRM) mode.
Materials and Reagents
-
Loxoprofen reference standard
-
Ketoprofen (Internal Standard, IS)
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade ethyl acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Atlantis dC18 (or equivalent)
Experimental Protocol
4.1. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of loxoprofen and ketoprofen (IS) in methanol.
-
Prepare working standard solutions of loxoprofen by serial dilution of the stock solution with methanol:water (50:50, v/v).
-
Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at various concentrations.
4.2. Sample Preparation
-
Pipette 20 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add the internal standard solution.
-
Acidify the plasma sample.
-
Add 1 mL of ethyl acetate for liquid-liquid extraction.
-
Vortex for a specified time (e.g., 5 minutes).
-
Centrifuge at a high speed (e.g., 5000 rpm for 10 minutes).
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Column | Atlantis dC18, or equivalent C18 column |
| Mobile Phase | Methanol:Water (75:25, v/v)[6][7] or 0.2% Ammonium Acetate:Acetonitrile (25:75, v/v)[8] |
| Flow Rate | Typically 0.2 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative[9] |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| SRM Transitions | Loxoprofen: m/z 245.0 → 83.1; cis/trans-Loxoprofen: m/z 247.1 → 202.2/203.1[5] |
| Internal Standard (IS) | Ketoprofen or Ibuprofen[6][8] |
Quantitative Data Summary
The following table summarizes the validation parameters for a typical LC-MS/MS method for loxoprofen.
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL[6][7] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[6] |
| Intra-day Precision (%CV) | 2.8 - 5.2%[6][7] |
| Inter-day Precision (%CV) | 4.8 - 7.0%[6][7] |
| Accuracy (%RE) | Within ±10% |
| Recovery | Loxoprofen: ~69.7%; Ketoprofen: ~67.6%[6][7] |
Application Note 2: HPLC-UV Method for Loxoprofen and its Metabolites
This protocol describes a simple and reliable high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous determination of loxoprofen and its diastereomeric alcohol metabolites in human plasma.[10][11]
Principle
Loxoprofen and its alcohol metabolites, along with an internal standard, are extracted from plasma by protein precipitation. The supernatant is then analyzed by reverse-phase HPLC with UV detection.
Materials and Reagents
-
Loxoprofen and its alcohol metabolite standards
-
Ketoprofen (Internal Standard, IS)
-
HPLC-grade acetonitrile and methanol
-
Zinc sulfate solution
-
Orthophosphoric acid
-
Ultrapure water
-
Human plasma
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Analytical column: Octadecylsilica (C18), e.g., Hypersil BDS C18 (250x4.6 mm, 5 µm)[12]
Experimental Protocol
4.1. Standard and QC Sample Preparation
-
Prepare stock solutions of loxoprofen, its metabolites, and the IS in methanol.
-
Prepare working standards by diluting the stock solutions.
-
Spike blank plasma with working standards to create calibration standards and QC samples.
4.2. Sample Preparation
-
To a plasma sample, add the internal standard solution.
-
Add zinc sulfate solution and acetonitrile for protein precipitation.[10][11]
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness.
-
Inject an aliquot into the HPLC system.
4.3. Chromatographic Conditions
| Parameter | Condition |
| LC Column | Hypersil BDS C18 (250x4.6 mm, 5 µm) or equivalent[12] |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) adjusted to pH 3.0 with orthophosphoric acid[11][12] |
| Flow Rate | 1.0 mL/min[11][12] |
| Injection Volume | 20 - 50 µL |
| Detection | UV at 220 nm[10][11] |
| Internal Standard | Ketoprofen[10][11] |
Quantitative Data Summary
The table below summarizes the validation results for a representative HPLC-UV method.
| Parameter | Result |
| Linearity Range | 0.1 - 10.0 µg/mL[13] |
| Correlation Coefficient (r²) | 0.9991[13] |
| Lower Limit of Quantification (LLOQ) | 0.10 µg/mL[13] |
| Precision (%CV) | < 10%[10] |
| Accuracy (%RE) | Within ±10%[13] |
| Recovery | > 96% for loxoprofen and metabolites[10] |
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of loxoprofen and its metabolites in plasma samples, from sample collection to data analysis.
References
- 1. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry method of loxoprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 8. Rapid determination of loxoprofen in human plasma by HPLC-MS and its pharmacokinetics and bioequivalence study [manu41.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Preparation of m-Loxoprofen Loaded Nanoemulsions for Enhanced Drug Delivery
Application Notes & Protocols
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of m-Loxoprofen loaded nanoemulsions. This advanced drug delivery system aims to enhance the solubility and permeability of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID), while potentially minimizing its gastrointestinal side effects.[1][2] These protocols are intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Loxoprofen and Nanoemulsion Technology
Loxoprofen is a potent NSAID used for the management of pain and inflammation associated with various conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain.[3] It functions as a non-selective cyclooxygenase (COX) inhibitor, blocking the synthesis of prostaglandins involved in pain and inflammation signaling.[3][4][5] As a prodrug, Loxoprofen is rapidly converted to its active trans-alcohol metabolite after administration.[4][5][6]
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically ranging from 20 to 200 nm.[7] They offer several advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, protection of the drug from degradation, and improved permeation across biological membranes.[1][2][7][8]
Formulation of this compound Loaded Nanoemulsions
The formulation of a stable and effective Loxoprofen-loaded nanoemulsion involves the careful selection of an oil phase, a surfactant, and a co-surfactant.
Components
-
Oil Phase: Omega-3 fatty acids serve as a suitable oil phase due to their inherent anti-inflammatory properties, which can complement the action of Loxoprofen.[9] The selection of the oil is also based on its ability to solubilize the drug.[8]
-
Surfactant: Laureth-21 (polyoxyethylene-C21-ethers) is an effective surfactant for creating fine oil-in-water nanoemulsions.[1][2]
-
Co-surfactant: Polyethylene glycol-40 hydrogenated castor oil (HCO-40) is used as a co-surfactant to improve the stability of the nanoemulsion.[1][2]
-
Aqueous Phase: Deionized water or a suitable buffer solution like phosphate-buffered saline (PBS) is used as the continuous phase.[7]
Optimized Formulation
An optimized nanoemulsion formulation can be achieved using a mixture design approach to systematically evaluate the effects of varying component concentrations.[1][10]
Table 1: Optimized Formulation of Loxoprofen-Loaded Nanoemulsion [9][10]
| Component | Function | Optimized Concentration (%) |
| Omega-3 Oil | Oil Phase / Active Excipient | 10 |
| Laureth-21 | Surfactant | 60 |
| HCO-40 | Co-surfactant | 30 |
Experimental Protocols
Preparation of Loxoprofen-Loaded Nanoemulsion (Self-Nanoemulsification Method)
This protocol describes the preparation of a self-nanoemulsifying drug delivery system (SNEDDS) which spontaneously forms a nanoemulsion upon gentle agitation in an aqueous medium.
Protocol:
-
Accurately weigh the calculated amounts of Omega-3 oil, Laureth-21, and HCO-40 based on the optimized formulation (Table 1).
-
Mix the components in a glass vial.
-
Add an excess amount of Loxoprofen to the mixture.
-
Place the vial in a shaking water bath at 25 ± 2°C for 24 hours to ensure complete saturation of the drug.
-
After 24 hours, centrifuge the mixture at 4500 rpm for 15 minutes to separate the undissolved Loxoprofen.[10]
-
Carefully collect the supernatant, which is the Loxoprofen-loaded nanoemulsion preconcentrate.
-
To form the nanoemulsion, dilute the preconcentrate with the aqueous phase (e.g., deionized water) with gentle stirring.
Characterization of the Nanoemulsion
Table 2: Characterization Parameters of Optimized Loxoprofen Nanoemulsion [1][2][9][10]
| Parameter | Method | Result |
| Globule Size | Dynamic Light Scattering | 71.44 nm |
| Drug Loading | Centrifugation & Spectrophotometry | 86.41% |
| Polydispersity Index (PDI) | Dynamic Light Scattering | < 0.3 (indicative of a narrow size distribution) |
| Zeta Potential | Electrophoretic Light Scattering | (Value to be determined) |
Protocol for Globule Size and Polydispersity Index (PDI) Measurement:
-
Dilute the nanoemulsion with deionized water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or a similar instrument based on dynamic light scattering.
-
Record the average globule size and the PDI.
Protocol for Drug Loading Capacity Determination: [10]
-
After centrifugation of the saturated mixture (Step 5 in Protocol 3.1), collect the precipitate (undissolved Loxoprofen).
-
Wash the precipitate and disperse it in a suitable solvent like methanol.
-
Determine the concentration of Loxoprofen in the solvent using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax.
-
Calculate the amount of dissolved Loxoprofen by subtracting the amount of undissolved drug from the total amount added.
-
Drug loading is expressed as the percentage of the drug entrapped in the nanoemulsion relative to the total weight of the nanoemulsion.
In Vitro Drug Release Study
Protocol:
-
Use a dialysis bag or a Franz diffusion cell setup.
-
Fill the donor compartment with a known amount of the Loxoprofen-loaded nanoemulsion.
-
The receptor compartment should be filled with a release medium, typically phosphate buffer (pH 7.4), maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh medium.
-
Analyze the samples for Loxoprofen concentration using a suitable analytical method.
-
Compare the release profile to that of a conventional Loxoprofen formulation (e.g., an aqueous suspension or a marketed tablet). The optimized nanoemulsion is expected to show a significantly higher drug release.[1][2][9]
Ex Vivo Permeation Study
Protocol:
-
Use a Franz diffusion cell with a suitable biological membrane (e.g., excised animal mucosa) mounted between the donor and receptor compartments.
-
Place the Loxoprofen-loaded nanoemulsion in the donor compartment.
-
Fill the receptor compartment with a suitable buffer and maintain at 37°C.
-
At specific time points, collect samples from the receptor compartment and analyze for Loxoprofen content.
-
The permeation of Loxoprofen from the nanoemulsion is expected to be significantly higher compared to conventional formulations.[1][2][9]
Visualizations
Loxoprofen's Mechanism of Action
Caption: Loxoprofen's mechanism of action.
Experimental Workflow for Nanoemulsion Preparation and Characterization
Caption: Experimental workflow.
Logical Relationships in Nanoemulsion Characterization
References
- 1. Development of omega-3 loxoprofen-loaded nanoemulsion to limit the side effect associated with NSAIDs in treatment of tooth pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Loxoprofen - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 9. Development of omega-3 loxoprofen-loaded nanoemulsion to limit the side effect associated with NSAIDs in treatment of tooth pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application of Near-Infrared Spectroscopy for Rapid Quantification of m-Loxoprofen
Application Note AP-NIR-001
Abstract
This application note details a validated method for the quantitative analysis of m-Loxoprofen in pharmaceutical formulations using Near-Infrared (NIR) spectroscopy. This rapid and non-destructive technique serves as a powerful alternative to traditional chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), for in-process quality control and final product release. The described protocol offers significant reductions in analysis time and costs without compromising accuracy and precision.[1][2][3] This document provides researchers, scientists, and drug development professionals with the necessary protocols and data to implement this method.
Introduction
Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[2] Traditionally, the quantification of Loxoprofen in pharmaceutical products relies on HPLC, which, while accurate and reproducible, is often time-consuming and requires significant solvent and consumable usage.[1][3] NIR spectroscopy has emerged as a valuable Process Analytical Technology (PAT) tool in the pharmaceutical industry, enabling real-time, non-destructive analysis of raw materials, intermediates, and finished products.[1][3][4] This method, coupled with chemometric data analysis, allows for the rapid determination of critical quality attributes.[5][6] This application note outlines a validated NIR spectroscopic method for the quantification of this compound, demonstrating its suitability as a replacement for the conventional HPLC method for routine quality control.[1][2]
Principle of the Method
NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum (typically 780 to 2526 nm).[4] This absorption corresponds to overtones and combinations of vibrational modes of molecules containing C-H, N-H, or O-H bonds. Each chemical component in a sample has a unique NIR spectral fingerprint. By building a multivariate calibration model using chemometrics, the concentration of a specific component, such as this compound, can be predicted from the NIR spectrum of a sample.[5][6] This approach allows for rapid and non-destructive quantification without the need for sample preparation.[4][7]
Experimental Protocols
Materials and Equipment
-
Reagents : Loxoprofen sodium (Daehi Chem, Korea), Lactose (SAMCHUN, Korea), L-HPC (low-substituted hydroxypropyl cellulose, Japan), Magnesium stearate (SAMCHUN, Korea), Methanol (HPLC Grade, SAMCHUN, Korea), Acetic acid 99.5% (SAMCHUN, Korea), Triethanolamine (DAE-JUNG, Korea), and Water (tertiary distilled).[2]
-
NIR Spectrometer : Equipped with a diffuse reflectance accessory.
-
HPLC System : Alliance 2690 with a UV detector.[2]
-
Analytical Column : C18 column (4 mm inner diameter, 25 cm length, 5 μm particle size).[2]
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Analytical balance.
-
NIR-compatible sample vials or petri dishes. [2]
Sample Preparation for Calibration and Validation
-
Prepare a series of calibration and validation samples by mixing Loxoprofen sodium with common pharmaceutical excipients (lactose, L-HPC, and magnesium stearate).[2]
-
The concentration of Loxoprofen sodium in the mixtures should span a range that covers the expected manufacturing concentrations, for instance, from 80% to 120% of the target concentration.[2]
-
Ensure homogeneous mixing of the components for each sample.
NIR Spectrum Acquisition
-
Set the NIR spectrometer to collect spectra in the range of 10000 to 4000 cm⁻¹.[3]
-
Place the prepared sample mixture in a NIR-compatible petri dish.[2]
-
Acquire the diffuse reflectance spectrum of the sample.
-
Collect multiple spectra for each sample to ensure reproducibility.
HPLC Analysis (Reference Method)
-
Mobile Phase Preparation : Prepare a suitable mobile phase for the separation of Loxoprofen.
-
Standard Solution Preparation : Accurately weigh and dissolve Loxoprofen sodium standard in methanol to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.[2]
-
Sample Solution Preparation : Accurately weigh a portion of the prepared mixture, dissolve it in methanol, and dilute to a known volume.[2]
-
Chromatographic Conditions :
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculate the concentration of Loxoprofen in the samples based on the peak area of the analyte compared to the standard.
Data Analysis and Model Development
-
Spectral Pre-processing : The acquired NIR spectra may require pre-processing to remove unwanted variations such as baseline shifts and light scattering effects. Common pre-processing techniques include Multiplicative Scatter Correction (MSC) and Standard Normal Variate (SNV).
-
Calibration Model Development : Use a multivariate calibration method, such as Partial Least Squares (PLS) regression, to build a quantitative model that correlates the pre-processed NIR spectra with the reference values obtained from the HPLC analysis.
-
Model Validation : Validate the developed PLS model using an independent set of validation samples. Evaluate the model's performance based on parameters such as the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²).
Quantitative Data Summary
The following tables summarize the validation data comparing the NIR spectroscopy method with the reference HPLC method for the quantification of Loxoprofen sodium.
Table 1: HPLC Method Validation - Accuracy [3]
| Test Sample | Peak Area | Assay (%) |
| Test 1 | 1067.9 | 98.1 |
| Test 2 | 1188.6 | 101.5 |
| Test 3 | 1270.6 | 101.8 |
| Mean | 100.69 | |
| Standard Deviation | 1.07 | |
| RSD (%) | 1.06 |
Table 2: NIR Method Validation - Linearity and Range [3]
| Parameter | Calibration Samples | Validation Samples |
| Correlation Coefficient (R) | 0.986 | 0.994 |
| Range (%) | 81.2 - 122.5 | 81.2 - 122.5 |
Table 3: Comparison of NIR Prediction with HPLC Reference Values [3]
| Sample ID | HPLC Assay (%) | NIR Predicted Assay (%) | Difference (%) |
| LXP-01 | 99.5 | 99.2 | -0.3 |
| LXP-02 | 101.2 | 101.5 | +0.3 |
| LXP-03 | 98.8 | 98.5 | -0.3 |
| LXP-04 | 102.1 | 102.4 | +0.3 |
| LXP-05 | 100.5 | 100.1 | -0.4 |
Visualizations
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. kais99.org [kais99.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Chemometrics for NIR Spectroscopy - Felix Instruments [felixinstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of near-infrared for quantitative measurement of viscosity and concentration of active ingredient in pharmaceutical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Flow Injection Chemiluminescence for the Determination of Loxoprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. Accurate and sensitive quantification of loxoprofen in pharmaceutical formulations and biological samples is crucial for quality control and pharmacokinetic studies. Flow Injection Chemiluminescence (FICL) offers a rapid, sensitive, and cost-effective alternative to traditional methods like High-Performance Liquid Chromatography (HPLC)[1]. This document provides a detailed protocol for the determination of loxoprofen based on the chemiluminescence (CL) reaction of the acidic potassium permanganate (KMnO₄) and sodium sulfite (Na₂SO₃) system, where loxoprofen significantly enhances the CL intensity[2][3][4][5].
Chemiluminescence is the emission of light from a chemical reaction, offering high sensitivity due to the absence of background light signals that can interfere with measurements[6][7]. When coupled with a flow injection analysis (FIA) system, the method becomes automated, allowing for high sample throughput and reproducible results[8].
Principle of the Method
The determination of loxoprofen is based on its enhancing effect on the weak chemiluminescence produced by the reaction between potassium permanganate (KMnO₄) and sodium sulfite (Na₂SO₃) in an acidic medium. In this system, the analyte, loxoprofen, is believed to catalyze or participate in the reaction, leading to a significant increase in the light emission. The intensity of the emitted light is directly proportional to the concentration of loxoprofen over a defined range. The reaction is carried out in a flow injection system where the sample and reagents are mixed in a controlled and reproducible manner before passing through a flow cell positioned in front of a photomultiplier tube (PMT) for detection[2][3][4][5].
Quantitative Data Summary
The following table summarizes the quantitative performance of the flow injection chemiluminescence method for the determination of loxoprofen.
| Parameter | Value for Loxoprofen | Reference |
| Linear Range | 7.0 x 10⁻⁸ – 1.0 x 10⁻⁵ g/mL | [3][4] |
| Detection Limit (S/N = 3) | 2.0 x 10⁻⁸ g/mL | [3][4] |
| Relative Standard Deviation (RSD) | 1.37% (for 5.0 x 10⁻⁷ g/mL, n=10) | [3][4][5] |
| Sample Throughput | >100 samples/hour | [2] |
| Recoveries in Pharmaceutical Formulations | 98.5% to 104.0% | [2] |
Experimental Protocols
Reagents and Solutions
-
Loxoprofen Stock Solution (1.0 x 10⁻³ g/mL): Accurately weigh 10 mg of loxoprofen standard and dissolve in 10 mL of acetone.
-
Loxoprofen Working Solutions: Prepare a series of working standard solutions by appropriate serial dilution of the stock solution with deionized water.
-
Potassium Permanganate (KMnO₄) Solution (2.0 x 10⁻⁴ M): Prepare by dissolving the appropriate amount of KMnO₄ in 0.1 M sulfuric acid (H₂SO₄).
-
Sodium Sulfite (Na₂SO₃) Solution (2.0 x 10⁻³ M): Prepare fresh daily by dissolving the appropriate amount of Na₂SO₃ in deionized water.
-
Sulfuric Acid (H₂SO₄) Solution (0.1 M): Prepare by diluting concentrated H₂SO₄ with deionized water.
Instrumentation and Apparatus
-
Flow Injection Chemiluminescence Analyzer: Comprising two peristaltic pumps (P1 and P2) to deliver the reagent and sample streams.
-
Six-port Injection Valve (V): With a sample loop (e.g., 100 µL).
-
Flow Cell (F): A spiral glass tube placed directly in front of the photomultiplier tube.
-
Photomultiplier Tube (PMT): To detect the chemiluminescence signal.
-
High Voltage Power Supply: For the PMT.
-
Luminometer or Signal Acquisition System: To record and process the PMT signal.
-
Computer (COM): For data acquisition and analysis.
-
Connecting Tubing: PTFE tubing (e.g., 0.5 mm i.d.).
Flow Injection Procedure
-
Set up the FI-CL system as depicted in the workflow diagram below.
-
Pump the KMnO₄ solution (in 0.1 M H₂SO₄) and the Na₂SO₃ solution at optimized flow rates using peristaltic pumps.
-
Allow the baseline signal to stabilize.
-
Load the loxoprofen standard or sample solution into the injection valve.
-
Inject the sample into the Na₂SO₃ carrier stream.
-
The sample zone merges with the KMnO₄ stream at a T-junction.
-
The mixed solution flows through the flow cell, and the resulting chemiluminescence is detected by the PMT.
-
Record the CL intensity (peak height) as a function of time.
-
Construct a calibration curve by plotting the CL intensity versus the concentration of the loxoprofen standards.
-
Determine the concentration of loxoprofen in the unknown samples from the calibration curve.
Sample Preparation (for Pharmaceutical Tablets)
-
Weigh and finely powder at least ten loxoprofen tablets.
-
Accurately weigh a portion of the powder equivalent to a single tablet and dissolve it in acetone.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Filter the solution and dilute it to a known volume with deionized water.
-
Further dilute the sample solution as necessary to fall within the linear range of the calibration curve.
Visualizations
Caption: Experimental workflow for the FI-CL determination of loxoprofen.
Caption: Signaling pathway for loxoprofen-enhanced chemiluminescence.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Flow injection chemiluminescence determination of loxoprofen and naproxen with the acidic permanganate-sulfite system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow injection chemiluminescence determination of loxoprofen and naproxen with the acidic permanganate-sulfite system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Optimizing m-Loxoprofen Dosage for Anti-inflammatory Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of m-Loxoprofen for its anti-inflammatory effects. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate understanding and troubleshooting of common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effect?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug.[1][2] After oral administration, it is rapidly absorbed and converted into its active metabolite, an alcohol form (trans-OH form).[3][4] This active metabolite is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] By inhibiting these enzymes, it blocks the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
Q2: What is the recommended starting dose for preclinical in vivo studies?
A2: Based on preclinical studies in rats, an oral dose of loxoprofen sodium in the range of 2.0 - 2.1 mg/kg has been shown to be the ED50 for reducing prostaglandin E2 (PGE2) levels in both inflammatory exudates and stomach tissue. For dose-dependent inhibition of paw edema, a range of doses can be explored. As a starting point, a dose of 10 mg/kg has been shown to be effective. Researchers should perform dose-ranging studies to determine the optimal dose for their specific animal model and inflammatory endpoint.
Q3: How does the pharmacokinetic profile of this compound influence its dosing regimen?
A3: this compound is rapidly absorbed, with peak plasma concentrations of the parent drug and its active metabolite occurring at approximately 30 and 50 minutes, respectively, after oral administration.[3][4] The elimination half-life is relatively short, around 1.25 to 1.5 hours.[4] This pharmacokinetic profile suggests that for sustained anti-inflammatory activity, multiple daily doses may be necessary. In clinical practice, a typical adult dosage is 60 mg administered three times a day.[3] However, for acute symptoms, a single dose of up to 120 mg may be used, with a maximum daily dose of 180 mg.[3]
Q4: Are there differences in efficacy and pharmacokinetics between oral and topical administration of this compound?
A4: Yes, both efficacy and pharmacokinetic profiles differ significantly. Topical administration of loxoprofen results in high local concentrations in the skin and underlying muscle tissue with significantly lower systemic exposure compared to oral administration.[5][6] This localized action can provide effective anti-inflammatory relief at the site of application while minimizing the risk of systemic side effects commonly associated with oral NSAIDs.[1][2]
Troubleshooting Guides
In Vitro COX Inhibition Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicates | - Pipetting errors- Inconsistent incubation times- Reagent instability | - Use calibrated pipettes and practice proper pipetting technique.- Ensure precise timing for all incubation steps.- Prepare fresh reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[7] |
| Low or no enzyme activity | - Improper storage of COX enzyme- Inactive enzyme | - Store COX enzymes at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles.- Run a positive control with a known activator to confirm enzyme activity. |
| Inconsistent IC50 values | - Inaccurate serial dilutions of the inhibitor- Substrate concentration is too high or too low | - Carefully prepare serial dilutions of this compound's active metabolite.- Optimize the substrate (arachidonic acid) concentration to be near the Km value for the enzyme. |
In Vivo Carrageenan-Induced Paw Edema Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in paw edema measurements | - Inconsistent carrageenan injection volume or site- Improper handling of animals leading to stress- Inaccurate measurement technique | - Standardize the injection technique, ensuring the same volume is injected into the sub-plantar region of the paw each time.- Acclimatize animals to the experimental conditions and handle them gently to minimize stress.- Use a plethysmometer for accurate and consistent paw volume measurements. |
| Lack of significant anti-inflammatory effect | - Inappropriate dose of this compound- Incorrect timing of drug administration | - Perform a dose-response study to determine the optimal dose for your animal model.- Administer this compound at a time point that allows for peak plasma concentrations of the active metabolite to coincide with the peak inflammatory response (typically 3-4 hours post-carrageenan). |
| Unexpected animal mortality or severe adverse effects | - Dose is too high- Animal strain sensitivity | - Start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Be aware of the specific sensitivities of the animal strain being used. |
Data Presentation
Table 1: In Vitro COX Inhibition by the Active Metabolite of this compound (trans-OH form)
| Enzyme | Assay Condition | IC50 (µM) |
| COX-1 | Human Whole Blood | 6.5 |
| COX-2 | Human Whole Blood | 13.5 |
Table 2: In Vivo Anti-inflammatory Efficacy of Oral Loxoprofen Sodium in Rats
| Model | Endpoint | Dose (mg/kg) | Efficacy |
| Carrageenan-induced Paw Edema | Paw Edema Inhibition | 10 | Significant reduction in paw volume |
| Air Pouch | PGE2 Reduction in Exudate | 2.0 | ED50 |
| Air Pouch | PGE2 Reduction in Stomach | 2.1 | ED50 |
| Air Pouch | Thromboxane B2 Production | 0.34 | ED50 |
Table 3: Pharmacokinetic Parameters of Loxoprofen and its Active Metabolite (trans-OH form) in Rats after a Single Oral Dose (10 mg/kg)
| Compound | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | t1/2 (hr) |
| Loxoprofen | 4.8 (human, 60mg dose) | 0.5 (human, 60mg dose) | 6.7 (human, 60mg dose) | ~1.25 (human, 60mg dose) |
| trans-OH form | 2.4 (human, 60mg dose) | 0.9 (human, 60mg dose) | 2.02 (human, 60mg dose) | Not specified |
Note: The data in Table 3 is from a human study with a 60mg dose, as comprehensive rat pharmacokinetic data at 10 mg/kg was not available in the search results.[4]
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the active metabolite of this compound (trans-OH form) against COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Active metabolite of this compound (test compound)
-
Known selective COX-1 and COX-2 inhibitors (positive controls)
-
DMSO (solvent for compounds)
-
96-well microplate
-
Plate reader capable of colorimetric or fluorometric detection
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
In a 96-well plate, add the assay buffer, heme, and the diluted test compound or control.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a pre-determined time at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Measure the product formation over time using a plate reader. The method of detection will depend on the specific kit used (e.g., colorimetric measurement of peroxidase activity or fluorometric detection of prostaglandin G2).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the dose-dependent anti-inflammatory effect of this compound in an acute inflammation model.
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Fast the animals overnight with free access to water.
-
Group the animals and administer different doses of this compound or the vehicle orally via gavage. A positive control group receiving a known NSAID (e.g., indomethacin) should be included.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection; Vt).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Analyze the data statistically to determine the dose-dependent effect of this compound.
Mandatory Visualizations
Caption: Prostaglandin biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Caption: Logical relationship for determining the optimal dosage of this compound.
References
- 1. Loxoprofen: A Review in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loxoprofen: A Review in Pain and Inflammation | Semantic Scholar [semanticscholar.org]
- 3. Nonsteroidal anti-inflammatory drugs for assisted reproductive technology | Cochrane [cochrane.org]
- 4. Nonsteroidal anti‐inflammatory drugs for assisted reproductive technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of loxoprofen and its active metabolite after dermal application of loxoprofen gel to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption, distribution, metabolism and excretion of loxoprofen after dermal application of loxoprofen gel to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
Stability testing of m-Loxoprofen under different pH and temperature conditions
Technical Support Center: Stability of Loxoprofen
Disclaimer: The information provided herein pertains to Loxoprofen. The term "m-Loxoprofen" is not a standard chemical designation, and literature predominantly refers to the compound as Loxoprofen. This guide is intended for informational purposes for research and development professionals.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Loxoprofen known to be unstable?
A1: Loxoprofen is susceptible to degradation under hydrolytic (both acidic and alkaline) and oxidative conditions.[1][2][3] It is particularly sensitive to humidity, which can accelerate the formation of degradation impurities.[4]
Q2: What are the typical stress conditions used for forced degradation studies of Loxoprofen?
A2: Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods. Common stress conditions include exposure to strong acids, bases, oxidative agents, high temperatures, and high humidity.[1][4]
Q3: What is a suitable analytical technique to monitor the stability of Loxoprofen?
A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[1][2] This method can separate the intact Loxoprofen from its degradation products, allowing for accurate quantification.
Q4: What are the known degradation products of Loxoprofen?
A4: Degradation of Loxoprofen can lead to several byproducts. Under heat stress, identified degradation products include an oxidation product resulting from the cleavage of the cyclopentanone ring, a hydroxylated form of Loxoprofen, and a loxoprofen l-menthol ester.[5]
Q5: How does pH affect the stability of Loxoprofen in aqueous solutions?
A5: Loxoprofen is more stable in neutral to acidic environments, with optimal stability observed around pH 4 to 6.[6] It shows increased rates of hydrolysis in basic solutions.[1][6]
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in my HPLC chromatogram during a stability study.
-
Possible Cause 1: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.
-
Solution: Run a blank injection (mobile phase only) to check for system contamination. Ensure all glassware is thoroughly cleaned and use high-purity, HPLC-grade solvents.
-
-
Possible Cause 2: Degradation Products. The new peaks are likely degradation products of Loxoprofen.
-
Solution: Compare the chromatogram of the stressed sample with that of an unstressed control sample. The new peaks in the stressed sample are the degradation products. This is the expected outcome of a forced degradation study.
-
-
Possible Cause 3: Interaction with Excipients. If you are analyzing a formulated product, Loxoprofen may be interacting with one of the excipients.
Issue 2: The concentration of Loxoprofen is decreasing faster than expected.
-
Possible Cause 1: Harsh Experimental Conditions. The pH, temperature, or concentration of the stressor (e.g., acid, base) may be too high, leading to rapid degradation.
-
Solution: Refer to established protocols for forced degradation.[1] Consider reducing the temperature or the duration of the stress test to achieve a target degradation of 5-20%.
-
-
Possible Cause 2: Presence of Moisture. Loxoprofen is sensitive to humidity.[4]
-
Solution: Ensure that samples are protected from moisture, especially during storage and handling. Use of desiccants and appropriate packaging like aluminum blister packs can help.[4]
-
-
Possible Cause 3: Photodegradation. Although less commonly reported as a major pathway, light exposure could contribute to degradation.
-
Solution: Protect samples from light by using amber vials or by wrapping the containers in aluminum foil.
-
Issue 3: Poor resolution between Loxoprofen and its degradation peaks in the HPLC chromatogram.
-
Possible Cause: Suboptimal HPLC Method. The mobile phase composition, pH, column type, or gradient program may not be suitable for separating the parent drug from its degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Loxoprofen
| Stress Condition | Reagent and Concentration | Temperature | Duration | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 2.0 M HCl | 80°C | 12 hours | [1] |
| Base Hydrolysis | 1.0 M NaOH | 80°C | 6 hours | [1] |
| Oxidation | 3% w/v H₂O₂ | 80°C | 12 hours | [1] |
| Thermal | N/A | 60°C | - | [4] |
| High Humidity | N/A (Saturated salt solution) | - | - |[4] |
Table 2: Example of a Validated HPLC Method for Loxoprofen Stability Testing
| Parameter | Specification | Reference |
|---|---|---|
| Column | Phenomenex C₁₈ (250 mm × 4.6 mm, 5 µm) | [1] |
| Mobile Phase | Acetonitrile : 0.15% Triethylamine (pH 2.2) (50:50, v/v) | [1][2] |
| Flow Rate | 1.0 mL/min | [1][2] |
| Detection Wavelength | 220 nm | [1][2] |
| Injection Volume | 20 µL | [1] |
| Temperature | Ambient |[1] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of Loxoprofen in a suitable solvent (e.g., methanol) at a concentration of approximately 2.0 mg/mL.[1]
-
Acid Hydrolysis:
-
Take a known volume of the stock solution and add an equal volume of 2.0 M HCl.
-
Heat the mixture in a thermostatic water bath at 80°C for 12 hours.[1]
-
After cooling, neutralize the solution to pH 7.0 with 5.0 M NaOH.
-
Dilute the final solution with the HPLC mobile phase to a suitable concentration (e.g., 100.0 µg/mL) for analysis.[1]
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Take a known volume of the stock solution and add an equal volume of 3% (w/v) hydrogen peroxide.
-
Heat the mixture in a thermostatic water bath at 80°C for 12 hours.[1]
-
Dilute the final solution with the HPLC mobile phase for analysis.
-
-
Analysis: Analyze the unstressed (control) and all stressed samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a forced degradation study of Loxoprofen.
Caption: Troubleshooting guide for common HPLC issues in stability testing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the Causes of Generation of Degradation Impurity Ⅰ of Loxoprofen Sodium Tablets [journal11.magtechjournal.com]
- 5. Identification of degradation products in loxoprofen sodium adhesive tapes by liquid chromatography-mass spectrometry and dynamic pressurized liquid extraction-solid-phase extraction coupled to liquid chromatography-nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: m-Loxoprofen Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of m-Loxoprofen.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Troubleshooting
Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and solutions?
A low yield in this compound synthesis can stem from several factors throughout the reaction process. Incomplete reactions are a primary cause; ensure that the reaction is monitored until completion using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Sub-optimal reaction conditions, such as incorrect temperature or reaction time, can also adversely affect the yield. It is crucial to adhere to the established protocol's specified parameters.
Side reactions leading to the formation of byproducts are another common issue. The presence of impurities in starting materials can often catalyze these unwanted reactions. Therefore, using high-purity reagents is essential. Additionally, improper work-up procedures can lead to product loss. Ensure that pH adjustments are precise and that all equipment is clean and dry.
Q2: I am observing significant amounts of byproducts in my reaction mixture. How can I minimize their formation?
The formation of byproducts is a frequent challenge. To minimize them, start with high-purity reagents to avoid introducing unwanted catalysts for side reactions. Maintaining precise control over reaction conditions is also critical; deviations in temperature, pressure, or stirring speed can favor the formation of impurities. The order and rate of reagent addition can also be crucial in some synthetic routes. Finally, ensuring an inert atmosphere (e.g., using nitrogen or argon gas) can prevent oxidation and other unwanted side reactions, particularly when handling sensitive reagents.
Q3: What are some common impurities I might encounter in this compound synthesis?
During the synthesis of this compound, several related substances and impurities can arise. These can be unreacted starting materials, intermediates, or byproducts from side reactions. Common impurities that have been identified include:
-
Starting Materials and Intermediates:
-
Positional Isomers:
-
2-(3-((2-Oxocyclopentyl)methyl)phenyl)propanoic Acid[1]
-
-
Related Compounds:
-
2-(4-(hydroxymethyl)phenyl)propanoic acid[1]
-
It is important to monitor the reaction progress and final product for the presence of these and other potential impurities using analytical techniques such as HPLC.
Purification Troubleshooting
Q4: My purified this compound has low purity. What purification steps can I take to improve it?
Recrystallization is a highly effective method for purifying crude this compound. The choice of solvent system is critical for successful recrystallization. A good solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below. Common solvent systems for the recrystallization of this compound and its sodium salt include alcohol-ether mixtures and acetone-water mixtures.
If a single solvent is not effective, a two-solvent recrystallization can be employed. In this technique, the crude product is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then slowly cooled to induce crystallization.
Q5: I am having trouble with the recrystallization of this compound. The product is "oiling out" instead of forming crystals. What should I do?
"Oiling out," where the product separates as a liquid instead of a solid, is a common issue in recrystallization. This often occurs if the solution is cooled too quickly or if the concentration of the solute is too high. To resolve this, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Adding a small amount of additional "good" solvent can also help. Seeding the solution with a small crystal of pure this compound can initiate crystallization and prevent oiling out.
Q6: My recovery yield after recrystallization is very low. How can I improve it?
Low recovery is a trade-off for high purity in recrystallization. To improve your yield, ensure that you are not using an excessive amount of solvent, as this will keep more of your product dissolved even at low temperatures. After crystallization, make sure to cool the flask in an ice bath to maximize the precipitation of the product. When filtering, use a pre-chilled solvent to wash the crystals to avoid redissolving the product. Finally, ensure that the crystals are thoroughly dried to remove any residual solvent, which can add to the weight and give a falsely high yield.
Data Presentation
Table 1: Summary of this compound Sodium Synthesis and Purification Parameters
| Parameter | Synthesis Step | Purification Step (Recrystallization) |
| Starting Material | p-methylacetophenone | Crude this compound acid |
| Key Reagents | Reduction agents, acylating/halogenating agents, cyaniding agents, etc. | Ethanol, Diethyl ether |
| Reaction/Process Time | Varies by specific protocol (several hours per step) | ~3-4 hours |
| Typical Yield | 81-86% (for the final hydrolysis step to loxoprofen acid) | ~80-85.5% |
| Expected Purity (HPLC) | 97-98% (for loxoprofen acid) | >98.5% |
Experimental Protocols
Protocol 1: Synthesis of this compound Acid (Illustrative Final Step)
This protocol outlines the hydrolysis of an ester precursor to form this compound acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the ester precursor (e.g., from the condensation step) in a suitable solvent such as toluene.
-
Hydrolysis: Add an aqueous solution of a strong acid (e.g., hydrobromic acid in acetic acid) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 10 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product into an organic solvent like toluene.
-
Washing: Wash the organic layer with a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Initial Purification: The crude product can be purified by crystallization from a solvent mixture such as ethyl acetate-hexane.
Protocol 2: Purification of this compound Sodium by Recrystallization
This protocol describes the purification of crude this compound sodium.
-
Dissolution: Dissolve the crude this compound sodium in a minimal amount of hot 95% ethanol in an Erlenmeyer flask.
-
Decolorization: If the solution is colored, add a small amount of activated carbon and briefly reflux.
-
Hot Filtration: While hot, filter the solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: To the hot filtrate, add a "poor" solvent like ethyl acetate until the solution just begins to turn cloudy. Add a small amount of ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath to maximize crystal formation.
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.
Visualizations
Caption: Loxoprofen's mechanism of action via COX-1 and COX-2 inhibition.
Caption: A general workflow for the synthesis of this compound sodium.
Caption: A logical flowchart for troubleshooting this compound synthesis.
References
Strategies to reduce gastrointestinal side effects of loxoprofen
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the gastrointestinal (GI) side effects of loxoprofen.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind loxoprofen's gastrointestinal side effects?
A1: Loxoprofen, a nonsteroidal anti-inflammatory drug (NSAID), primarily causes gastrointestinal damage through the inhibition of cyclooxygenase (COX) enzymes.[1] This inhibition leads to a depletion of prostaglandins, which are crucial for maintaining the integrity of the gastric mucosa. Prostaglandins regulate mucosal blood flow, stimulate mucus and bicarbonate secretion, and promote epithelial cell proliferation. Their reduction leaves the gastric lining vulnerable to injury from gastric acid and other irritants.[2][3] While loxoprofen is a prodrug, which reduces direct topical irritation, its systemic effects after conversion to its active metabolite are the main contributor to GI toxicity.[1][4]
Q2: How does the gastrointestinal safety profile of loxoprofen compare to other NSAIDs?
A2: Loxoprofen is generally considered to have a more favorable GI safety profile than many traditional non-selective NSAIDs.[4] This is partly due to its nature as a prodrug, which minimizes direct contact irritation with the gastric mucosa before its activation in the liver.[1] However, compared to highly selective COX-2 inhibitors like celecoxib, loxoprofen is associated with a higher incidence of gastroduodenal ulcers.[1][5]
Q3: What are the primary strategies to mitigate loxoprofen-induced gastrointestinal side effects in a research setting?
A3: The main strategies to reduce loxoprofen's GI side effects in experimental settings include:
-
Co-administration of Gastroprotective Agents: This is the most common approach and involves the concurrent use of drugs that protect the gastric mucosa. Proton pump inhibitors (PPIs) like lansoprazole and omeprazole, histamine H2-receptor antagonists like lafutidine, and mucosal protective agents like irsogladine maleate have been investigated.[6][7]
-
Formulation Strategies: Developing novel formulations, such as sustained-release pellets with pH-dependent coating, can control the drug's release and reduce local concentrations in the upper GI tract.
-
Dose Optimization: Using the lowest effective dose of loxoprofen for the shortest possible duration is a fundamental principle to minimize adverse effects.
Q4: Are there specific experimental models to study loxoprofen-induced GI damage?
A4: Yes, rodent models, particularly rats, are commonly used. Loxoprofen is typically administered orally or subcutaneously to induce gastric or small intestinal lesions. The extent of the damage is then assessed through macroscopic examination for ulcers and erosions, and microscopic histological analysis to evaluate inflammation, cellular infiltration, and mucosal integrity.[8][9]
Troubleshooting Guides
Problem: High variability in the incidence of gastrointestinal lesions in our animal model.
| Possible Cause | Troubleshooting Step |
| Genetic variability in animal strain. | Ensure the use of a consistent and well-characterized rodent strain for all experiments. |
| Differences in gut microbiota. | Standardize housing conditions and diet, as gut bacteria can influence NSAID-induced enteropathy. Consider co-housing or using animals from the same litter. |
| Inconsistent drug administration. | Use precise dosing techniques (e.g., oral gavage with a consistent vehicle) and ensure uniform fasting periods before drug administration. |
| Subjective scoring of lesions. | Implement a standardized and blinded histological scoring system for GI damage.[5][10] |
Problem: Co-administered gastroprotective agent is not showing a significant protective effect.
| Possible Cause | Troubleshooting Step |
| Inappropriate dosing regimen. | Optimize the dose and timing of the gastroprotective agent relative to loxoprofen administration. Some agents may require pre-treatment to be effective. |
| Mechanism of action mismatch. | Ensure the chosen gastroprotective agent targets the relevant pathway of loxoprofen-induced damage (e.g., acid suppression for upper GI, mucosal protection for small intestine). |
| Insufficient statistical power. | Increase the sample size of the study groups to detect smaller, but potentially significant, protective effects. |
Quantitative Data Summary
Table 1: Incidence of Gastroduodenal (GD) Ulcers in a 2-Week Clinical Study
| Treatment Group | Number of Subjects (n) | Incidence of GD Ulcers (%) |
| Celecoxib (100 mg b.d.) | 76 | 1.4 |
| Loxoprofen (60 mg t.i.d.) | 76 | 27.6 |
| Placebo | 37 | 2.7 |
Data from a randomized, multicentre, placebo-controlled, double-blind, phase IV clinical trial in healthy Japanese volunteers.[5]
Table 2: Improvement of Small Intestinal Mucosal Injuries in a 4-Week Clinical Study
| Treatment Group | Number of Patients (n) | Improvement Rate (%) |
| Irsogladine Maleate (4 mg/day) + NSAID | 19 | 84.2 |
| Control + NSAID | 20 | 45.0 |
Data from a prospective, interventional, endoscopist-blinded, randomized, controlled trial in patients regularly taking conventional NSAIDs.
Table 3: Prevention of Gastric Mucosal Damage by Lafutidine in a 14-Day Clinical Study
| Treatment Group | Mean Modified Lanza Score (± SD) |
| Aspirin + Loxoprofen + Placebo | 3.00 ± 1.56 |
| Aspirin + Loxoprofen + Lafutidine (10 mg b.d.) | 1.25 ± 1.37 |
Data from a randomized, double-blinded, placebo-controlled, crossover study in healthy volunteers.[9]
Experimental Protocols
Protocol 1: Evaluation of a Gastroprotective Agent Against Loxoprofen-Induced Gastric Injury in Rats
-
Animal Model: Male Wistar rats (200-250 g) are used. Animals are fasted for 24 hours with free access to water before the experiment.
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: Loxoprofen (e.g., 30 mg/kg, subcutaneous).[8]
-
Group 3: Loxoprofen + Gastroprotective agent (various doses).
-
Group 4: Gastroprotective agent alone.
-
-
Dosing Regimen: The gastroprotective agent is administered orally 30 minutes before the subcutaneous injection of loxoprofen.
-
Endpoint Assessment: 24 hours after loxoprofen administration, animals are euthanized.
-
Macroscopic Evaluation: Stomachs are removed, opened along the greater curvature, and the number and severity of ulcers are scored.
-
Histological Evaluation: Gastric tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A blinded observer scores the sections for epithelial cell loss, hemorrhage, and inflammatory cell infiltration.[10]
-
Biochemical Analysis: Myeloperoxidase (MPO) activity in the gastric mucosa can be measured as an index of neutrophil infiltration.
-
Protocol 2: Assessment of Small Intestinal Injury in a Clinical Setting
-
Study Design: A prospective, randomized, double-blind, placebo-controlled crossover study.
-
Participant Population: Healthy volunteers with no history of GI diseases.
-
Treatment Arms:
-
Arm A: Loxoprofen (e.g., 180 mg/day) + Gastroprotective agent for 14 days.
-
Arm B: Loxoprofen (e.g., 180 mg/day) + Placebo for 14 days.
-
-
Washout Period: A 4-week washout period between treatment arms.
-
Assessment Method:
-
Capsule Endoscopy (CE): CE is performed at baseline and after each treatment period to visualize the small intestinal mucosa.
-
Lesion Scoring: The number and type of mucosal lesions (e.g., red spots, erosions, ulcers) are counted and scored by a blinded gastroenterologist.
-
Fecal Calprotectin: Fecal samples are collected at baseline and after each treatment period to measure calprotectin levels as a non-invasive marker of intestinal inflammation.[6]
-
Visualizations
Caption: Signaling pathway of loxoprofen-induced gastrointestinal damage.
Caption: Experimental workflow for evaluating gastroprotective agents.
Caption: Logical relationship of strategies to reduce loxoprofen GI toxicity.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. NSAID-induced injury of gastric epithelial cells is reversible: roles of mitochondria, AMP kinase, NGF, and PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijscia.com [ijscia.com]
- 7. Protective effect of geranylgeranylacetone against loxoprofen sodium-induced small intestinal lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pathophysiology of NSAID-Associated Intestinal Lesions in the Rat: Luminal Bacteria and Mucosal Inflammation as Targets for Prevention [frontiersin.org]
Technical Support Center: Enhancing Transdermal Permeation of m-Loxoprofen
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the transdermal permeation of m-Loxoprofen.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Permeation Flux of Loxoprofen | 1. Suboptimal Vehicle/Formulation: The vehicle may not be effectively solubilizing the loxoprofen or facilitating its release.[1][2] 2. Ineffective Penetration Enhancer: The chosen enhancer may not be suitable for loxoprofen or the skin model being used.[3][4] 3. Incorrect pH of the Formulation: The ionization state of loxoprofen can significantly impact its ability to cross the lipophilic stratum corneum. 4. Skin Barrier Integrity: The skin membrane used in the in vitro experiment may be too thick or have compromised integrity, leading to inconsistent results. | 1. Optimize Formulation: - Evaluate different solvent systems or co-solvents to improve loxoprofen solubility. - Consider advanced formulations like ethosomes, nanosponges, or organogels which can improve drug loading and release.[1][5][6] 2. Select Appropriate Enhancer: - Screen a panel of chemical enhancers from different classes (e.g., fatty acids, terpenes, sulfoxides).[4][7] - Consider using a combination of enhancers that may have synergistic effects. - Investigate the use of ion-pairing agents like triethylamine (TEA) to increase the lipophilicity of loxoprofen.[8] 3. Adjust Formulation pH: - Measure and adjust the pH of your formulation. For acidic drugs like loxoprofen, a lower pH can increase the proportion of the more permeable unionized form. The addition of lactic acid has been shown to enhance permeability.[9] 4. Standardize Skin Membrane: - Ensure consistent thickness and source of the skin used in Franz diffusion cell experiments. - Measure transepidermal water loss (TEWL) to verify the integrity of the skin barrier before each experiment. |
| High Variability in Permeation Data | 1. Inconsistent Experimental Conditions: Variations in temperature, stirring speed, or receptor medium can lead to variable results. 2. Non-uniform Application of Formulation: Uneven application of the patch or gel can result in inconsistent drug delivery. 3. Biological Variability of Skin Samples: Skin from different donors or even different locations on the same donor can have varying permeability.[10] | 1. Standardize Experimental Protocol: - Maintain a constant temperature (typically 32°C or 37°C) and stirring speed for the receptor medium in the Franz diffusion cells. - Use a consistent volume/weight of the formulation for each diffusion cell. 2. Ensure Uniform Application: - For patches, ensure full and uniform adhesion to the skin surface. - For semi-solid formulations, apply a consistent and even layer. 3. Minimize Biological Variation: - Use skin from a single donor for a set of comparative experiments. - If using animal models, use animals of the same species, age, and sex. |
| Skin Irritation Observed with Formulation | 1. High Concentration of Penetration Enhancer: Some chemical enhancers can cause irritation at high concentrations.[11] 2. Occlusive Effect of the Formulation: Prolonged occlusion can lead to skin hydration and potential irritation. 3. Excipient-Related Irritation: Other components in the formulation besides the active ingredient or primary enhancer could be causing irritation. | 1. Optimize Enhancer Concentration: - Perform a dose-response study to find the minimum effective and non-irritating concentration of the enhancer. - Consider using enhancers known for their low irritation potential, such as certain terpenes or fatty acids. 2. Evaluate Occlusion: - Assess the necessity of a fully occlusive system. A semi-occlusive formulation might be sufficient and less irritating. 3. Screen Excipients: - Conduct a patch test with the vehicle alone and with individual excipients to identify the source of irritation. |
Frequently Asked Questions (FAQs)
1. What are the most effective strategies for enhancing the transdermal permeation of loxoprofen?
Several effective strategies have been reported:
-
Chemical Penetration Enhancers: Small molecule organic acids like fumaric acid and lactic acid have been shown to significantly increase the penetration rate of loxoprofen sodium.[9][12]
-
Ion-Pairing: Forming an ion-pair of loxoprofen with an organic amine, such as triethylamine (TEA), can increase its lipophilicity and enhance skin permeation.[8] The combination of ion-pairing with a chemical enhancer like isopropyl myristate (IPM) can have a synergistic effect.
-
Advanced Formulation Technologies:
-
Ethosomes: Vesicular carriers containing ethanol, which can enhance drug penetration through the stratum corneum.[5]
-
Organogels: Pluronic lecithin organogels (PLOs) can serve as a platform for sustained transdermal delivery of loxoprofen sodium.[1][2]
-
Nanosponges: These are porous, polymer-based colloidal structures that can provide controlled release and enhance skin permeation.[6]
-
2. How do I choose the right penetration enhancer for my loxoprofen formulation?
The choice of enhancer depends on your formulation type and desired permeation profile.
-
Mechanism of Action: Enhancers can work by disrupting the stratum corneum lipids, interacting with intracellular proteins, or improving the partitioning of the drug into the skin.[7][13]
-
Compatibility: The enhancer must be chemically and physically compatible with loxoprofen and other excipients in your formulation.[3]
-
Regulatory Acceptance: Consider the regulatory status of the enhancer, especially for formulations intended for clinical use.
A common approach is to screen a small library of enhancers from different chemical classes (e.g., fatty acids, alcohols, terpenes, sulfoxides) to identify the most effective one for your specific formulation.
3. What is the role of pH in the transdermal delivery of loxoprofen?
Loxoprofen is a weak acid. The pH of the formulation will determine the ratio of its ionized (salt) to unionized (acid) form. The unionized form is generally more lipophilic and can more readily partition into and permeate through the lipid-rich stratum corneum. Therefore, adjusting the pH of the formulation to a more acidic level can increase the concentration of the unionized form and enhance permeation. The addition of lactic acid to acrylic adhesive patches has been shown to improve the diffusion rate of loxoprofen.[9]
4. Can forming an ion-pair with loxoprofen truly enhance its permeation?
Yes, forming an ion-pair with a suitable counter-ion can significantly enhance the permeation of ionizable drugs like loxoprofen. For loxoprofen, which is an acid, pairing it with an organic amine like triethylamine (TEA) forms a more lipophilic complex. This increased lipophilicity facilitates partitioning into the stratum corneum. Studies have shown that the flux of loxoprofen can be significantly increased by forming an ion-pair with TEA.[8]
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing loxoprofen transdermal permeation.
Table 1: Effect of Chemical Enhancers and Ion-Pairing on Loxoprofen Permeation
| Enhancement Strategy | Vehicle | Skin Model | Permeation Flux (µg/cm²/h) | Enhancement Ratio |
| Loxoprofen (Control) | Isopropyl Myristate (IPM) | Rabbit Skin | ~230 | 1.00 |
| Loxoprofen + Triethylamine (TEA) | Isopropyl Myristate (IPM) | Rabbit Skin | 499.75 ± 32.40 | 2.17 |
| Loxoprofen-TEA in Patch | Pressure Sensitive Adhesive (PSA) | Rabbit Skin | 369.37 ± 34.32 | - |
| Loxoprofen-TEA in Patch + 5% IPM | Pressure Sensitive Adhesive (PSA) | Rabbit Skin | 840.04 ± 66.38 | ~2.27 (vs. patch alone) |
| Loxoprofen Sodium (Control) | Gel | - | - | 1.00 |
| Loxoprofen Sodium + Fumaric Acid | Gel | - | - | Significantly Higher than Control[12] |
| Loxoprofen Sodium in Patch (AO polymer) | Acrylic Adhesive | - | - | 2.5 times better than other polymers[9] |
| Loxoprofen Sodium in Patch (AO polymer) + Lactic Acid | Acrylic Adhesive | - | - | 1.5 times better than without lactic acid[9] |
Data extracted from multiple sources and presented for comparative purposes.[14][8][9][12]
Table 2: Characteristics of Loxoprofen-Loaded Ethosomes
| Parameter | Optimized Formulation (F14) |
| Loxoprofen Concentration | 1% |
| Egg Yolk Lecithin | 1% |
| Ethanol | 30% |
| Propylene Glycol | 5% |
| Average Particle Size | 164.2 ± 19 nm |
| Polydispersity Index (PDI) | 0.280 ± 0.028 |
| Zeta Potential (ZP) | +45.1 ± 4.5 mV |
| Entrapment Efficiency (EE) | 96.8 ± 0.43% |
This optimized ethosomal formulation showed superior drug release and penetration rates compared to a conventional hydroalcoholic solution.[5]
Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a typical in vitro experiment to evaluate the transdermal permeation of a loxoprofen formulation.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human, porcine, or rodent)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4, with a solubilizing agent if needed)
-
Magnetic stirrer
-
Water bath or heating block to maintain 32°C or 37°C
-
Loxoprofen formulation (e.g., gel, patch, solution)
-
Syringes and collection vials
-
Analytical method for loxoprofen quantification (e.g., HPLC)
Procedure:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the system for approximately 30 minutes.
-
Apply a known amount of the loxoprofen formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the concentration of loxoprofen in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of loxoprofen permeated per unit area (µg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
2. Preparation of Loxoprofen Ethosomes
This protocol outlines the thin-film hydration and probe sonication method for preparing loxoprofen-loaded ethosomes.[5]
Materials:
-
Loxoprofen
-
Egg yolk lecithin
-
Ethanol
-
Propylene glycol
-
Phosphate-buffered saline (PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator
-
Water bath
Procedure:
-
Dissolve loxoprofen and egg yolk lecithin in ethanol in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by evaporating the ethanol using a rotary evaporator at a controlled temperature.
-
Hydrate the thin film with a PBS solution containing propylene glycol. This is done by rotating the flask in a water bath at a temperature above the lipid phase transition temperature.
-
Reduce the vesicle size of the resulting suspension using a probe sonicator.
-
The resulting ethosomal formulation can then be characterized for particle size, zeta potential, and entrapment efficiency.
Visualizations
Caption: Workflow for an in vitro transdermal permeation study.
Caption: Mechanisms of common transdermal permeation enhancers.
References
- 1. Fabrication of an Organogel-Based Transdermal Delivery System of Loxoprofen Sodium [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Fabrication and assessment of ethosomes for effective transdermal delivery of loxoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 8. The effect of ion-pair formation combined with penetration enhancers on the skin permeation of loxoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidating Molecular State of Loxoprofen in Acrylic Adhesive Patches Which Could Relate Transdermal Drug Permeability [jstage.jst.go.jp]
- 10. Human Skin Permeation Studies with PPARγ Agonist to Improve Its Permeability and Efficacy in Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing effect of fumaric acid on transdermal penetration of loxoprofen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
Optimization of m-Loxoprofen loaded microspheres for controlled release
Welcome to the Technical Support Center for the Optimization of m-Loxoprofen Loaded Microspheres. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions during the formulation and evaluation of this compound microspheres for controlled release.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing Loxoprofen-loaded microspheres? A1: The emulsion solvent evaporation technique is a widely used and relatively simple method for preparing Loxoprofen-loaded microspheres.[1][2][3] This method involves dissolving the polymer (e.g., ethylcellulose) in a volatile organic solvent, dispersing the drug in this solution, and then emulsifying this organic phase into an aqueous phase containing a surfactant. The organic solvent is then evaporated, leading to the formation of solid microspheres.[1]
Q2: Which polymers are suitable for creating sustained-release Loxoprofen microspheres? A2: Biocompatible and biodegradable polymers are preferred for microsphere formulations.[4][5] Ethylcellulose is a commonly used polymer for achieving sustained release of Loxoprofen.[1][2][3] Other polymers like Poly(D, L-lactic-co-glycolide) (PLGA) are also extensively used for creating biodegradable microspheres for controlled drug delivery.[6][7] The choice of polymer significantly influences the drug release profile and other characteristics of the microspheres.[8]
Q3: What are the key characterization techniques for Loxoprofen-loaded microspheres? A3: Key characterization techniques include:
-
Particle Size Analysis: To determine the average particle size and size distribution, which can be done using optical microscopy or laser diffraction.[1][9]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and shape of the microspheres.[1][6][7]
-
Drug Loading and Encapsulation Efficiency: To quantify the amount of drug successfully entrapped within the microspheres. This is typically determined using UV-spectrophotometry after extracting the drug from a known weight of microspheres.[1][6]
-
In-Vitro Drug Release Studies: To evaluate the release profile of Loxoprofen from the microspheres over time, usually conducted in a dissolution apparatus using a buffer solution (e.g., phosphate buffer pH 7.4).[1][2][6]
-
Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC): To study the interaction between the drug and the polymer and the physical state of the encapsulated drug.[6][10]
Q4: What is a typical in-vitro release profile for sustained-release Loxoprofen microspheres? A4: Loxoprofen microspheres often exhibit an initial burst release, followed by a slower, sustained release over a period of several hours.[1] For example, ethylcellulose-based Loxoprofen microspheres have been shown to release approximately 25% of the drug within the first 15 minutes, followed by a sustained release over 8 hours.[1] The specific release profile can be modulated by adjusting formulation parameters like the drug-to-polymer ratio.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Low Drug Encapsulation Efficiency
| Question | Answer and Troubleshooting Steps |
| Why is my encapsulation efficiency for Loxoprofen unexpectedly low? | Low encapsulation efficiency can be due to several factors. Here are some common causes and solutions: |
| 1. Drug Solubility in the External Phase: Loxoprofen may be partitioning into the external aqueous phase during the emulsification process. * Solution: Try to decrease the solubility of the drug in the external phase. This can sometimes be achieved by adjusting the pH or by saturating the aqueous phase with the drug. | |
| 2. Insufficient Polymer Concentration: A lower polymer concentration may result in a less viscous organic phase, allowing the drug to diffuse out more easily.[8][11] * Solution: Increase the polymer concentration in the organic phase. This generally leads to a higher viscosity and better drug entrapment.[8] | |
| 3. High Stirring Speed: Very high stirring speeds can lead to the formation of very small droplets with a large surface area, which can facilitate drug leakage. * Solution: Optimize the stirring speed. While adequate speed is needed for emulsion formation, excessive speeds can be detrimental to encapsulation.[12] | |
| 4. Rapid Solvent Evaporation: If the solvent evaporates too quickly, the polymer may not have enough time to precipitate and effectively entrap the drug. * Solution: Control the rate of solvent evaporation, for instance, by adjusting the temperature or the pressure of the system. |
Issue 2: Undesirable Particle Size or Distribution
| Question | Answer and Troubleshooting Steps |
| How can I control the particle size of my Loxoprofen microspheres? | Particle size is a critical parameter that affects drug release and bioavailability.[9] Here’s how you can control it: |
| 1. Stirring Speed: The stirring speed of the emulsification process is a major determinant of particle size.[12] * Solution: Generally, higher stirring speeds result in smaller microspheres due to greater shear forces breaking down the dispersed phase into finer droplets. Adjust the stirring rate to achieve the desired size range. | |
| 2. Polymer Concentration/Viscosity: The viscosity of the dispersed (polymer) phase influences the droplet size. * Solution: Increasing the polymer concentration increases the viscosity of the organic phase, which can lead to the formation of larger microspheres.[1] | |
| 3. Surfactant Concentration: The concentration of the emulsifier/surfactant in the continuous phase affects the stability of the emulsion droplets. * Solution: An optimal concentration of surfactant is necessary to stabilize the droplets and prevent coalescence, which would lead to a broader size distribution. Both too little and too much surfactant can be problematic. |
Issue 3: Rapid Initial Burst Release
| Question | Answer and Troubleshooting Steps |
| My microspheres show a very high initial burst release of Loxoprofen. How can I reduce this? | A high burst release is often caused by drug crystals adhering to the surface of the microspheres.[9] |
| 1. Drug-to-Polymer Ratio: A high drug loading can lead to more drug being present at or near the surface. * Solution: Decrease the drug-to-polymer ratio. A higher proportion of polymer can better encapsulate the drug within the matrix.[1] | |
| 2. Washing Procedure: Residual drug on the surface might not have been adequately removed. * Solution: Ensure a thorough but gentle washing of the prepared microspheres with the continuous phase or another suitable solvent in which the drug has some solubility to remove surface-adhered drug without affecting the encapsulated drug. | |
| 3. Polymer Properties: The type and molecular weight of the polymer can influence the burst release. * Solution: Consider using a polymer with a higher molecular weight or a more hydrophobic polymer to create a denser matrix that can better retain the drug. |
Data Presentation
The following tables summarize formulation parameters and results from a study on Loxoprofen-loaded ethylcellulose microspheres prepared by the emulsion solvent evaporation method.[1]
Table 1: Formulation Composition of Loxoprofen Microspheres
| Formulation Code | Drug (Loxoprofen) (mg) | Polymer (Ethylcellulose) (mg) | Drug-to-Polymer Ratio |
| F1 | 500 | 500 | 1:1 |
| F2 | 500 | 1000 | 1:2 |
| F3 | 500 | 1500 | 1:3 |
Data sourced from Venkatesan et al., 2011.[1]
Table 2: Characterization of Loxoprofen Microspheres
| Formulation Code | Average Particle Size (μm) | Drug Content (%) | Encapsulation Efficiency (%) |
| F1 | 266.16 | 42.84 | 74.96 |
| F2 | 295.42 | 29.12 | 80.14 |
| F3 | 329.18 | 21.32 | 84.57 |
Data sourced from Venkatesan et al., 2011.[1]
Table 3: In-Vitro Cumulative Percentage Drug Release
| Time (hours) | F1 (%) | F2 (%) | F3 (%) |
| 0.25 | 25.14 | 24.18 | 23.45 |
| 0.5 | 32.18 | 30.15 | 28.17 |
| 1 | 41.26 | 38.24 | 35.19 |
| 2 | 50.12 | 47.16 | 43.26 |
| 4 | 61.34 | 58.38 | 54.34 |
| 6 | 69.18 | 67.21 | 64.28 |
| 8 | 76.84 | 80.32 | 86.17 |
Data sourced from Venkatesan et al., 2011.[1]
Experimental Protocols
1. Preparation of Microspheres (Emulsion Solvent Evaporation Method) [1]
-
Prepare the Organic Phase: Dissolve a calculated quantity of ethylcellulose in dichloromethane to form a homogenous polymer solution.
-
Add the Drug: Add a calculated quantity of Loxoprofen to the polymer solution and mix thoroughly until the drug is uniformly dispersed.
-
Prepare the Aqueous Phase: Prepare an aqueous solution (e.g., 300ml) containing a surfactant, such as 1% (v/v) Tween 80.
-
Emulsification: Add the organic phase in a thin stream to the aqueous phase while stirring at a controlled speed (e.g., 1000 rpm) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring at room temperature for approximately 3 hours to allow the dichloromethane to evaporate, which results in the solidification of the polymer into spherical microspheres.
-
Collection and Washing: Collect the formed microspheres by filtration, wash them with distilled water to remove the surfactant, and then dry them.
2. Determination of Drug Content and Encapsulation Efficiency [6]
-
Accurately weigh a specific amount of the prepared microspheres (e.g., 20 mg).
-
Dissolve the microspheres in a suitable solvent (e.g., methanol) to break the polymer matrix and release the encapsulated drug.
-
Filter the solution to remove any polymer residue.
-
Dilute the filtrate to an appropriate concentration with a suitable medium (e.g., phosphate buffer pH 7.4).
-
Measure the absorbance of the solution using a UV-spectrophotometer at the specific wavelength for Loxoprofen (e.g., 222 nm).
-
Calculate the drug content using a standard calibration curve.
-
Encapsulation Efficiency (%) is calculated as: (Actual Drug Content / Theoretical Drug Content) x 100.
3. In-Vitro Drug Release Study [1][12]
-
Use a USP paddle-type dissolution apparatus.
-
The dissolution medium is typically 900 mL of phosphate buffer (pH 7.4), maintained at 37 ± 0.5°C.
-
Place a quantity of microspheres equivalent to a specific dose of Loxoprofen into the dissolution vessel.
-
Set the paddle rotation speed to a specified rate (e.g., 100 rpm).
-
At predetermined time intervals, withdraw a sample (e.g., 5 mL) of the dissolution medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Filter the samples and analyze the concentration of Loxoprofen using a UV-spectrophotometer.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Workflow for the preparation and characterization of this compound microspheres.
Caption: Decision tree for troubleshooting low encapsulation efficiency.
Caption: Factors influencing the final properties of drug-loaded microspheres.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. Preparation and evaluation of sustained release loxoprofen loaded microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and evaluation of sustained release loxoprofen loaded microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, Characterization and Evaluation of Drug Release Properties of Simvastatin-loaded PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. How Microsphere Drug Delivery Systems Work [powdersystems.com]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. Formulation and Optimization of Sustained Release Stavudine Microspheres Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Batch-to-Batch Variability in m-Loxoprofen Synthesis: A Technical Support Center
For researchers, scientists, and professionals in drug development, ensuring consistency in the synthesis of active pharmaceutical ingredients (APIs) is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and sources of batch-to-batch variability in the synthesis of m-Loxoprofen.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues you may encounter during the synthesis of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Low Yield in Dieckmann Condensation Step | Incomplete reaction due to insufficient base or reaction time. | Ensure anhydrous conditions and use a slight excess of a strong base (e.g., sodium methoxide). Monitor the reaction by TLC or HPLC to ensure it goes to completion. |
| Side reactions, such as intermolecular condensation. | Maintain a consistent and optimal reaction temperature. Slow, controlled addition of reagents can also minimize side reactions. | |
| Presence of Unreacted Starting Materials in Final Product | Inefficient purification of intermediates. | Optimize the purification method for each intermediate. Recrystallization or column chromatography may be necessary to remove unreacted starting materials. |
| Incomplete hydrolysis of the ester intermediate. | Ensure complete hydrolysis by using an adequate amount of acid or base and allowing for sufficient reaction time. Monitor the reaction progress by HPLC.[1] | |
| High Levels of 2-[4-(Bromomethyl)phenyl]propionic Acid Impurity | Incomplete reaction during the alkylation step. | Ensure the use of a suitable base and solvent to facilitate the reaction. Monitor the reaction to completion to minimize residual starting material. |
| Degradation of the final product. | Loxoprofen and its intermediates can be sensitive to heat and light. Store all materials under appropriate conditions and use mild reaction conditions when possible. | |
| Variability in Crystal Form and Particle Size | Inconsistent crystallization conditions. | Strictly control the solvent system, cooling rate, and agitation during crystallization. Seeding with crystals of the desired polymorph can also improve consistency.[2] |
| Presence of impurities that inhibit or alter crystal growth. | Ensure high purity of the material before crystallization. Even small amounts of impurities can significantly impact crystal formation. | |
| Discoloration of the Final Product | Presence of colored impurities from side reactions. | Identify the impurity using analytical techniques like LC-MS. Optimize reaction conditions to minimize its formation and/or implement a specific purification step to remove it. |
| Oxidation of the product or intermediates. | Use an inert atmosphere (e.g., nitrogen or argon) during synthesis, especially for sensitive steps. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control to ensure batch-to-batch consistency in this compound synthesis?
A1: The most critical parameters include the quality and purity of starting materials, precise control of reaction temperatures, reaction times, and the stoichiometry of reagents. The crystallization process, including solvent selection, cooling profile, and agitation, is also crucial for controlling the final product's physical properties.
Q2: How can I effectively monitor the progress of the reaction and the formation of impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring reaction progress and quantifying impurities.[3][4][5] Developing a robust HPLC method that can separate the starting materials, intermediates, the final product, and known impurities is essential for in-process control.
Q3: What are the common impurities found in this compound synthesis, and what are their sources?
A3: Common impurities can include unreacted starting materials like 2-(4-bromomethylphenyl)propionic acid, by-products from side reactions, and degradation products.[6] For example, the "ring-opened" impurity can be a process impurity that needs to be monitored and controlled. The specific impurities will depend on the synthetic route employed.
Q4: Can the choice of solvent impact the yield and purity of this compound?
A4: Yes, the solvent can significantly influence reaction rates, selectivity, and the solubility of reactants and products. The choice of solvent can also affect the crystallization process and, therefore, the polymorphic form and purity of the final product. It is important to use high-purity, anhydrous solvents where necessary.
Q5: What is the significance of different polymorphic forms of Loxoprofen sodium, and how can I control them?
A5: Different polymorphic forms of an API can have different physical properties, such as solubility and stability, which can affect its bioavailability and shelf-life. Controlling polymorphism is achieved through meticulous control of the crystallization conditions, including the choice of solvent, temperature, cooling rate, and agitation.
Experimental Protocols
General Protocol for the Synthesis of this compound via Dieckmann Condensation
This protocol is a generalized representation and may require optimization for specific laboratory conditions.
-
Step 1: Dieckmann Condensation. In a flame-dried reaction vessel under an inert atmosphere, dissolve dimethyl adipate in an anhydrous solvent like toluene. Add a strong base, such as sodium methoxide, portion-wise while maintaining a controlled temperature. The reaction is typically stirred for several hours and monitored by TLC or HPLC until completion.[7]
-
Step 2: Alkylation. To the solution containing the resulting 2-methoxycarbonylcyclopentanone, add 2-(4-bromomethylphenyl)propionate. The reaction is stirred, often with heating, until the alkylation is complete, as monitored by HPLC.
-
Step 3: Hydrolysis and Decarboxylation. The intermediate from the previous step is subjected to acidic hydrolysis (e.g., using a mixture of a mineral acid and an organic acid) and heating to facilitate both hydrolysis of the ester and decarboxylation.[2] The reaction progress is monitored until the desired product, 2-[4-(2-oxocyclopentylmethyl)phenyl]propionic acid (Loxoprofen), is formed.
-
Step 4: Salt Formation and Purification. The crude Loxoprofen is then neutralized with an aqueous solution of sodium hydroxide to form the sodium salt. The final product is typically purified by recrystallization from a suitable solvent system to yield high-purity Loxoprofen sodium dihydrate.[1][2]
Protocol for HPLC Analysis of this compound and Impurities
This is a general HPLC method and may need to be adapted based on the specific impurities of interest and the available equipment.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[3][8]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where Loxoprofen and its impurities have significant absorbance (e.g., 220-230 nm).[5]
-
Sample Preparation: Samples from the reaction mixture or the final product are dissolved in a suitable solvent (e.g., the mobile phase) and filtered through a 0.45 µm filter before injection.
Visualizations
References
- 1. Loxoprofen sodium synthesis - chemicalbook [chemicalbook.com]
- 2. CN107176942B - Preparation method of loxoprofen sodium and intermediate thereof - Google Patents [patents.google.com]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Method for synthesizing loxoprofen sodium - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN110261531B - Method for detecting related substances in loxoprofen or sodium salt thereof - Google Patents [patents.google.com]
Validation & Comparative
Comparative Efficacy of Loxoprofen in Preclinical Arthritis Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of loxoprofen with other non-steroidal anti-inflammatory drugs (NSAIDs) in established animal models of arthritis. The data presented is compiled from various preclinical studies, offering insights into the anti-inflammatory and analgesic properties of these compounds.
Loxoprofen, a prodrug of the phenylpropionic acid class of NSAIDs, is rapidly converted to its active trans-alcohol metabolite after absorption.[1][2][3][4] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3][4] This guide focuses on the comparative performance of loxoprofen against other commonly used NSAIDs in preclinical models that mimic the pathological features of human arthritis.
Quantitative Comparison of Efficacy
The following tables summarize the comparative efficacy of loxoprofen and other NSAIDs in reducing key inflammatory parameters in rodent models of arthritis.
Table 1: Comparison of Oral Loxoprofen and Celecoxib in Adjuvant-Induced Arthritis in Rats
| Parameter | Loxoprofen (3 mg/kg/day) | Celecoxib (3 mg/kg/day) | Vehicle |
| Paw Swelling (mL) | Significantly inhibited | Significantly inhibited (superior to loxoprofen) | - |
| Hyperalgesic Response | Significantly inhibited | Significantly inhibited (superior to loxoprofen) | - |
| Joint Destruction (Radiographic & Histopathological) | Significantly inhibited | Significantly inhibited (superior to loxoprofen) | - |
| Gastric Lesions | Significant lesions observed | No significant lesions | - |
Data extracted from a study in adjuvant-induced arthritis in Lewis rats, with twice-daily oral administration for 10 days starting 15 days after adjuvant injection.
Table 2: Comparison of Topical NSAID Patches on Paw Edema in Adjuvant-Induced Arthritis in Rats
| Treatment (Topical Patch) | Inhibition of Paw Edema |
| Loxoprofen | Significant |
| Ketoprofen | Significant |
| Diclofenac | Significant |
| Indomethacin | Significant |
Qualitative summary based on a study evaluating the anti-inflammatory effects of multiple applications of NSAID patches in a rat adjuvant-induced arthritis model.
Table 3: Comparison of Percutaneously Absorbed Loxoprofen and Indomethacin on Prostaglandin E2 (PGE2) Levels in Inflamed Rat Paws
| Treatment (Percutaneous) | PGE2 Amount in Inflamed Paw (ng) |
| Loxoprofen-Na | 3.34 ± 1.53 |
| Indomethacin | 1.16 ± 0.13 |
| Control (Base only) | 8.97 ± 3.1 |
*p < 0.05 compared to the control group. Data from a study using a yeast-induced inflammation model in rat paws.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in the cited studies.
Adjuvant-Induced Arthritis (AIA) in Rats
The adjuvant-induced arthritis model is a well-established preclinical model for rheumatoid arthritis.
-
Induction: Arthritis is typically induced in susceptible rat strains, such as Lewis rats, by a single intradermal or subcutaneous injection of Freund's Complete Adjuvant (FCA) at the base of the tail or into a hind paw.[2] FCA is a suspension of heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum in mineral oil.[2]
-
Disease Development: Following injection, a primary inflammatory response occurs at the injection site. A secondary, systemic arthritic condition develops in the non-injected paws and other joints, usually appearing between 10 to 14 days post-injection.
-
Drug Administration: Test compounds (e.g., loxoprofen, celecoxib) or vehicle are typically administered orally via gavage. In the study comparing loxoprofen and celecoxib, twice-daily oral administration began 15 days after adjuvant injection and continued for 10 days.[2]
-
Efficacy Assessment:
-
Paw Swelling/Volume: The volume of the hind paws is measured at regular intervals using a plethysmometer. The change in paw volume is a primary indicator of inflammation.
-
Arthritis Index/Score: A semi-quantitative scoring system is often used to assess the severity of arthritis in each paw, based on erythema (redness) and swelling.
-
Hyperalgesia (Pain Response): The pain threshold can be measured using various methods, such as the Randall-Selitto test (pressure application) or the hot plate test.
-
Histopathology and Radiography: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, cartilage degradation, and bone erosion. Radiographic imaging can also be used to evaluate joint destruction.[2]
-
Yeast-Induced Paw Inflammation in Rats
This is a model of acute inflammation and pain.
-
Induction: Inflammation is induced by injecting a suspension of brewer's yeast into the plantar surface of a rat's hind paw.
-
Drug Administration: In the cited study, a sheet containing the NSAID (loxoprofen sodium or indomethacin) was applied to the inflamed paw for percutaneous absorption.
-
Efficacy Assessment:
-
Prostaglandin E2 (PGE2) Levels: The amount of PGE2 in the inflamed paw tissue is quantified as a measure of the drug's effect on this key inflammatory mediator.
-
Pain Threshold: Mechanical pain threshold is evaluated to assess the analgesic effect of the treatment.
-
c-Fos Expression: The expression of c-Fos, a marker of neuronal activation in response to noxious stimuli, can be measured in the dorsal horn of the spinal cord.
-
Visualizing the Mechanism of Action and Experimental Workflow
NSAID Mechanism in Arthritis
The following diagram illustrates the general signaling pathway through which NSAIDs exert their anti-inflammatory effects in the context of arthritis.
Caption: Mechanism of action of Loxoprofen and other NSAIDs in arthritis.
Experimental Workflow for Comparing NSAID Efficacy in an Arthritis Model
The diagram below outlines a typical experimental workflow for evaluating and comparing the efficacy of different NSAIDs in a preclinical arthritis model.
Caption: Workflow for preclinical comparison of NSAIDs in arthritis models.
References
A Head-to-Head Comparison of Loxoprofen and Ibuprofen for Pain Relief: A Guide for Researchers and Drug Development Professionals
An in-depth analysis of two prominent non-steroidal anti-inflammatory drugs, loxoprofen and ibuprofen, reveals comparable analgesic efficacy with notable differences in pharmacokinetics and gastrointestinal side effect profiles. This guide synthesizes available clinical data to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
Loxoprofen, a prodrug of the phenylpropionic acid class, and ibuprofen, a well-established non-steroidal anti-inflammatory drug (NSAID), are both widely utilized for their analgesic and anti-inflammatory properties. Both drugs exert their therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. While their primary mechanism of action is similar, differences in their chemical structure and metabolic pathways lead to variations in their clinical profiles.
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Loxoprofen and ibuprofen are non-selective COX inhibitors, meaning they block both COX-1 and COX-2 enzymes.[1] The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 enzyme can lead to undesirable gastrointestinal side effects.[1]
dot```dot graph "Cyclooxygenase Pathway" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#F1F3F4"]; "COX1" [label="COX-1\n(Constitutive)", fillcolor="#FBBC05"]; "COX2" [label="COX-2\n(Inducible)", fillcolor="#EA4335"]; "Prostaglandins_Thromboxanes_1" [label="Prostaglandins &\nThromboxanes\n(Physiological)", shape=ellipse, fillcolor="#F1F3F4"]; "Prostaglandins_2" [label="Prostaglandins\n(Inflammation, Pain, Fever)", shape=ellipse, fillcolor="#F1F3F4"]; "Loxoprofen_Ibuprofen" [label="Loxoprofen &\nIbuprofen", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Arachidonic_Acid" -> "COX1"; "Arachidonic_Acid" -> "COX2"; "COX1" -> "Prostaglandins_Thromboxanes_1"; "COX2" -> "Prostaglandins_2"; "Loxoprofen_Ibuprofen" -> "COX1" [arrowhead=tee, color="#34A853"]; "Loxoprofen_Ibuprofen" -> "COX2" [arrowhead=tee, color="#34A853"]; }
Safety and Tolerability: A Focus on Gastrointestinal Events
A significant aspect of NSAID development and clinical use is the assessment of adverse events, particularly those affecting the gastrointestinal (GI) tract. Loxoprofen's nature as a prodrug is believed to contribute to a more favorable GI safety profile compared to traditional NSAIDs like ibuprofen. [2]By being absorbed in its inactive form, direct contact of the active compound with the gastric mucosa is minimized.
While direct head-to-head comparative data on the incidence of specific GI adverse events is scarce, one study noted that the risk of GI bleeding with loxoprofen was 0.24%. [1]The osteoarthritis study mentioned previously also concluded that loxoprofen had milder side effects than ibuprofen, although specific data was not provided in the abstract. [1][3]
Conclusion
References
Comparison Guide: In Vitro-In Vivo Correlation of Sustained-Release Loxoprofen Formulations
This guide provides an objective comparison of sustained-release (SR) loxoprofen formulations, focusing on the correlation between in vitro drug release and in vivo pharmacokinetic performance. Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug, converting to its active trans-alcohol metabolite after absorption.[1][2] Due to its short biological half-life, the development of sustained-release dosage forms is crucial for improving therapeutic efficacy and patient compliance by reducing dosing frequency.[3]
Establishing a predictive relationship between in vitro properties and in vivo bioavailability, known as an in vitro-in vivo correlation (IVIVC), is a key objective in the development of modified-release dosage forms. This guide details the performance of a novel double-coated SR pellet formulation and compares it with a conventional immediate-release (IR) tablet, providing the underlying experimental data and protocols.
Formulation Performance Comparison
The following table summarizes the comparative in vitro dissolution and in vivo pharmacokinetic parameters of an optimized sustained-release loxoprofen pellet formulation and a conventional immediate-release tablet, as determined in a study involving beagle dogs.[4][5][6][7]
| Parameter | Sustained-Release (SR) Pellets | Immediate-Release (IR) Tablet |
| In Vitro Cumulative Release (%) | ||
| at 2 hours | 16.37% | >90% (typically) |
| at 8 hours | ~70% | >95% (typically) |
| at 12 hours | ~90% | >95% (typically) |
| In Vivo Pharmacokinetics (Beagle Dogs) | ||
| Cmax (μg/mL) | 5.89 ± 1.51 | 14.32 ± 3.45 |
| Tmax (hours) | 4.33 ± 0.82 | 1.17 ± 0.41 |
| AUC₀₋₂₄ (μg·h/mL) | 48.37 ± 11.23 | 55.50 ± 13.78 |
| Relative Bioavailability | 87.16% | 100% (Reference) |
Data synthesized from the study on a novel double-coated loxoprofen pellet formulation.[4][7][8]
The data clearly indicates that the SR pellet formulation successfully prolongs drug release in vitro, which translates to a delayed time to peak plasma concentration (Tmax) and a lower peak concentration (Cmax) in vivo, achieving a more stable and prolonged plasma drug concentration profile.[4][7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The protocols used to generate the comparison data are outlined below.
| Experiment | Methodology |
| In Vitro Dissolution Testing | Apparatus: USP Dissolution Apparatus (Paddle method). Media: Staged pH media, including pH 1.0 HCl, pH 4.5 phosphate buffer, and pH 6.8 phosphate buffer, to simulate gastrointestinal transit.[4][5] Rotation Speed: 100 rpm.[9] Sampling Times: Predetermined intervals up to 12 hours (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).[9] Analytical Method: High-Performance Liquid Chromatography (HPLC) to quantify loxoprofen concentration in withdrawn samples.[4] |
| In Vivo Pharmacokinetic Study | Animal Model: Male beagle dogs.[4][7] Study Design: A single-dose, two-period crossover study with a washout period between formulations.[4] Dosing: Oral administration of the SR pellets or IR tablet to fasted animals.[4][7] Blood Sampling: Venous blood samples collected at pre-determined intervals (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours) post-dosing. Bioanalytical Method: Loxoprofen concentration in plasma samples was quantified using a validated HPLC method.[4] |
Visualizations: Workflows and Mechanisms
Visual diagrams help clarify complex processes and relationships for researchers. The following diagrams, generated using Graphviz, illustrate the experimental workflow for establishing an IVIVC and the pharmacological mechanism of action for loxoprofen.
Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
Caption: Mechanism of action of Loxoprofen as a COX inhibitor.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. EP2939666A1 - Pharmaceutical formulations of loxoprofen - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and In Vitro-In Vivo Evaluation of a Novel Sustained-Release Loxoprofen Pellet with Double Coating Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and In Vitro-In Vivo Evaluation of a Novel Sustained-Release Loxoprofen Pellet with Double Coating Layer [ouci.dntb.gov.ua]
- 6. [PDF] Development and In Vitro-In Vivo Evaluation of a Novel Sustained-Release Loxoprofen Pellet with Double Coating Layer | Semantic Scholar [semanticscholar.org]
- 7. Development and In Vitro-In Vivo Evaluation of a Novel Sustained-Release Loxoprofen Pellet with Double Coating Layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of loxoprofen sodium loaded microspheres comprising pectin and its thiolated conjugates: In-vivo evaluation of their sustained release behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Bioequivalence Study of Two m-Loxoprofen Tablet Formulations
This guide provides a comprehensive comparison of the bioequivalence of two different tablet formulations of m-Loxoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The data presented is synthesized from publicly available pharmacokinetic and bioequivalence studies, offering researchers, scientists, and drug development professionals a detailed overview of the comparative performance of a test and a reference formulation.
Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite after oral administration.[1] Its therapeutic effect is achieved through the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.[1][2][3][4] This guide delves into the critical parameters that determine whether a generic (test) formulation is bioequivalent to an originator (reference) product, ensuring comparable efficacy and safety profiles.
Quantitative Data Summary
The bioequivalence of two loxoprofen tablet formulations is primarily assessed through the comparison of their pharmacokinetic parameters. The following tables summarize the key metrics from a pivotal bioequivalence study conducted in healthy male volunteers.[5][6] The study was a randomized, single-dose, two-sequence, crossover design with a one-week washout period between administrations of the test and reference 60 mg loxoprofen tablets.[5][6]
Table 1: Pharmacokinetic Parameters of Test vs. Reference this compound Formulations [5]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (µg/mL) | 7.65 ± 2.11 | 7.89 ± 2.24 |
| AUC0-t (µg·h/mL) | 14.23 ± 3.54 | 14.87 ± 3.69 |
| AUC0-∞ (µg·h/mL) | 14.58 ± 3.61 | 15.24 ± 3.77 |
| Tmax (h) | 0.50 (0.25-1.5) | 0.50 (0.25-1.5) |
| t1/2 (h) | 1.35 ± 0.28 | 1.33 ± 0.25 |
| Ke (h-1) | 0.53 ± 0.11 | 0.54 ± 0.10 |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; Ke: Elimination rate constant. Data is presented as mean ± standard deviation, except for Tmax which is presented as median (range).
Table 2: Statistical Analysis of Bioequivalence [5]
| Parameter | 90% Confidence Interval | Acceptance Range | Conclusion |
| Log-transformed Cmax | 91.17 - 108.53% | 80 - 125% | Bioequivalent |
| Log-transformed AUC0-t | 90.13 - 106.34% | 80 - 125% | Bioequivalent |
| Log-transformed AUC0-∞ | 91.43 - 106.94% | 80 - 125% | Bioequivalent |
The statistical analysis demonstrates that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the test and reference formulations fall within the internationally accepted bioequivalence range of 80-125%.[5]
Experimental Protocols
A detailed methodology is crucial for the transparent and reproducible assessment of bioequivalence. The key experimental protocols employed in the referenced studies are outlined below.
In Vitro Dissolution Study
An in vitro dissolution test was conducted to compare the release profile of the test and reference loxoprofen tablets.[6] While specific dissolution data from a comparative study was not available in the search results, the general procedure involves placing the tablets in a dissolution apparatus containing a specified medium (e.g., phosphate buffer) at a controlled temperature and rotation speed. Samples of the medium are withdrawn at various time points and analyzed by high-performance liquid chromatography (HPLC) to determine the percentage of dissolved drug.[7][8] This test provides an initial indication of the similarity between the two formulations.
In Vivo Bioequivalence Study
The in vivo study is the definitive method for establishing bioequivalence. The protocol for the study cited is as follows[5][6]:
-
Study Design: A single-center, randomized, single-dose, laboratory-blinded, two-period, two-sequence crossover study was conducted.[6]
-
Subjects: The study enrolled 24 healthy adult male volunteers.[6] Participants underwent a comprehensive health screening before enrollment.
-
Procedure: After an overnight fast, volunteers were randomly assigned to receive a single 60 mg dose of either the test or the reference loxoprofen tablet.[5][6] Following a one-week washout period, the subjects received the alternate formulation.[5][6]
-
Blood Sampling: Serial blood samples were collected from each volunteer at predetermined time intervals (e.g., pre-dose and at various points up to 10-24 hours post-dose).[5][9]
-
Plasma Analysis: The concentration of loxoprofen in the plasma samples was determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[5][9]
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject was used to calculate the key pharmacokinetic parameters: Cmax, AUC0-t, AUC0-∞, Tmax, t1/2, and Ke.[5]
-
Statistical Analysis: The log-transformed Cmax, AUC0-t, and AUC0-∞ data were analyzed using an analysis of variance (ANOVA). The 90% confidence intervals for the ratio of the test product to the reference product were calculated to determine if they fell within the 80-125% acceptance range for bioequivalence.[5]
Visualizations
The following diagrams illustrate the experimental workflow of the bioequivalence study and the signaling pathway for loxoprofen's mechanism of action.
Caption: Experimental workflow for a randomized, crossover bioequivalence study.
Caption: Mechanism of action of Loxoprofen via inhibition of the COX pathway.
References
- 1. Loxoprofen - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]
- 5. Pharmacokinetics and bioequivalence study of two brands of loxoprofen tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Bioequivalence Evaluation of 2 Loxoprofen Tablets in Healthy Egyptian Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. On-Line Dissolution Test of Loxoprofen Sodium Tablets : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of COX-1/COX-2 Selectivity: m-Loxoprofen vs. Celecoxib
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase (COX) enzyme selectivity of m-Loxoprofen, the active metabolite of Loxoprofen, and Celecoxib, a well-established COX-2 selective inhibitor. The information presented is supported by experimental data to aid researchers in understanding the distinct pharmacological profiles of these two non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction to COX Isoforms and Selectivity
Cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins and other pro-inflammatory mediators.[1] COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as maintaining the integrity of the gastrointestinal lining and mediating platelet aggregation.[1][2] In contrast, the COX-2 isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, playing a major role in pain and inflammation.[1][3]
The therapeutic efficacy of NSAIDs stems from their inhibition of COX-2, while common side effects, particularly gastrointestinal toxicity, are linked to the inhibition of COX-1.[4] Therefore, the ratio of COX-1 to COX-2 inhibition (selectivity) is a critical parameter in drug development and selection.
-
Loxoprofen is a prodrug that is rapidly metabolized by carbonyl reductase in the liver to its pharmacologically active trans-alcohol metabolite, herein referred to as this compound.[2][5][6] This active form is a non-selective inhibitor of both COX isoforms.[6][7]
-
Celecoxib is a diaryl-substituted pyrazole derivative specifically designed as a selective COX-2 inhibitor.[8]
Quantitative Comparison of COX Inhibition
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values (COX-1/COX-2) serves as a selectivity index. A higher ratio indicates greater selectivity for COX-2.
The following table summarizes the reported IC50 values and selectivity ratios for this compound and Celecoxib from various experimental systems. It is important to note that absolute IC50 values can vary significantly depending on the assay conditions.
| Drug | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Assay System / Source |
| Loxoprofen * | COX-1 | 6.5 | 0.48 | Human Whole Blood Assay[9] |
| COX-2 | 13.5 | |||
| This compound | - | - | 0.35 | In vitro Assay[10] |
| Celecoxib | COX-1 | 82 | 12 | Human Peripheral Monocytes[3] |
| COX-2 | 6.8 | |||
| Celecoxib | COX-1 | >10 | 7.6 | Human Whole Blood Assay[11] |
| COX-2 | 1.32 | |||
| Celecoxib | COX-1 | 15.10 | 302 | Purified Human Recombinant Enzyme[12] |
| COX-2 | 0.05 |
*Data from the human whole blood assay for the prodrug Loxoprofen is presented as a surrogate for its active metabolite in this system.
Analysis: The data consistently demonstrates that Celecoxib is a selective COX-2 inhibitor, with selectivity ratios significantly greater than 1 across different assay systems.[3][11][12] In contrast, the data for Loxoprofen and its active metabolite, this compound, show a selectivity ratio of less than 1, indicating non-selective or even slightly preferential inhibition of COX-1.[9][10]
Visualized Pathways and Workflows
COX Signaling Pathway and NSAID Action
The diagram below illustrates the conversion of arachidonic acid by the two COX isoforms and the points of inhibition by non-selective NSAIDs and selective COX-2 inhibitors (Coxibs).
Caption: The COX signaling pathway and points of NSAID inhibition.
Experimental Workflow: Human Whole Blood Assay
This diagram outlines the typical workflow for determining COX-1 and COX-2 selectivity using the human whole blood assay, a clinically relevant method for evaluating inhibitor efficacy.
Caption: Workflow for the human whole blood COX selectivity assay.
Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Activity
This ex vivo method is considered highly relevant as it assesses drug activity in a physiological matrix.
-
Principle: The assay separately measures the products of COX-1 activity (Thromboxane B2, TxB2) and COX-2 activity (Prostaglandin E2, PGE2) in human whole blood.
-
COX-1 Inhibition Protocol:
-
Venous blood from healthy donors is collected into tubes without anticoagulants.
-
Aliquots of blood are incubated with various concentrations of the test compound (e.g., this compound, Celecoxib) or vehicle control for a specified time (e.g., 15-60 minutes) at 37°C.
-
The blood is then allowed to clot for 60 minutes at 37°C, during which platelet activation leads to robust COX-1-dependent TxB2 production.
-
Samples are centrifuged to separate the serum.
-
TxB2 levels in the serum are quantified using an Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
COX-2 Inhibition Protocol:
-
Venous blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Aliquots of blood are incubated with various concentrations of the test compound.
-
Lipopolysaccharide (LPS) is added to the blood to induce the expression of COX-2 in monocytes.
-
The samples are incubated for 24 hours at 37°C to allow for COX-2 expression and subsequent PGE2 production.
-
Samples are centrifuged to separate the plasma.
-
PGE2 levels in the plasma are quantified by EIA or LC-MS/MS.
-
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in TxB2 (for COX-1) or PGE2 (for COX-2) compared to the vehicle control is determined as the IC50 value.
In Vitro Purified Enzyme Inhibition Assay (Colorimetric)
This method allows for direct measurement of inhibitor interaction with purified enzymes, free from cellular complexities.
-
Principle: This assay measures the peroxidase activity of purified COX-1 or COX-2. The peroxidase component catalyzes the reduction of PGG2 to PGH2, a reaction that can be monitored by observing the oxidation of a chromogenic co-substrate.[13]
-
Protocol:
-
Purified recombinant human or ovine COX-1 or COX-2 enzyme is added to a reaction buffer in a microplate well, along with heme and a colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD).[13]
-
Various concentrations of the test inhibitor or vehicle are added to the wells and pre-incubated with the enzyme for a short period (e.g., 5-10 minutes) at 25°C.
-
The reaction is initiated by adding a solution of arachidonic acid.
-
The appearance of the oxidized TMPD is monitored by measuring the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
-
Data Analysis: The rate of reaction is calculated from the absorbance data. The IC50 value is determined as the inhibitor concentration that reduces the enzyme activity by 50% compared to the vehicle control.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Loxoprofen - Wikipedia [en.wikipedia.org]
- 8. apexbt.com [apexbt.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academicjournals.org [academicjournals.org]
A Comparative Guide to Validated HPLC Methods for m-Loxoprofen Analysis in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of loxoprofen and its active metabolite, trans-alcohol loxoprofen (m-loxoprofen), in biological matrices. The selection of an appropriate analytical method is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. Here, we compare two distinct HPLC methods with different sample preparation and detection techniques to aid researchers in choosing the most suitable approach for their specific needs.
Method Comparison
The following tables summarize the key validation parameters of two HPLC methods: a Liquid-Liquid Extraction (LLE) method with UV detection and a Protein Precipitation method with UV detection.
Table 1: Comparison of HPLC Method Validation Parameters for Loxoprofen Analysis in Human Plasma
| Parameter | Method 1: Liquid-Liquid Extraction with UV Detection | Method 2: Protein Precipitation with UV Detection |
| Linearity Range | 0.10 - 10.0 µg/mL[1] | 200 - 15000 ng/mL[2][3] |
| Correlation Coefficient (r²) | 0.9991[1] | 0.999[2][3] |
| Accuracy (% RE) | Within ± 10%[1] | Not explicitly stated in the provided text, but CV% is below 10% |
| Precision (CV %) | Intra-day & Inter-day: within ± 10%[1] | Below 10%[2][3][4] |
| Recovery | 67-69%[1] | > 96%[2][3][4] |
| Lower Limit of Quantification (LLOQ) | 0.10 µg/mL[1] | 200 ng/mL (for plasma)[2][3][4] |
| Internal Standard | Ketoprofen[1] | Ketoprofen[2][3][4] |
Experimental Workflows and Protocols
A generalized workflow for the analysis of loxoprofen and its metabolites in biological samples using HPLC is depicted below. This process involves sample collection, preparation, chromatographic separation, detection, and data analysis.
Caption: General workflow for HPLC analysis of this compound in biological samples.
Detailed Experimental Protocols
Below are the detailed experimental protocols for the two compared HPLC methods.
Method 1: Liquid-Liquid Extraction with HPLC-UV
This method utilizes liquid-liquid extraction (LLE) for sample clean-up, which is a classic and widely used technique.
-
Sample Preparation [1]
-
To a plasma sample, add the internal standard (ketoprofen).
-
Perform liquid-liquid extraction using ethyl acetate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
The organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions [1]
-
Column: Hypersil BDS C18 column (250×4.6 mm i.d, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile and water (40:60) adjusted to pH 3.0 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector. The specific wavelength was not mentioned in the provided abstract.
-
Method 2: Protein Precipitation with HPLC-UV
This method employs a simpler and faster protein precipitation step for sample preparation.[2][3][4]
-
-
To a plasma or urine sample, add a solution of ketoprofen (internal standard) in methanol.
-
Add zinc sulfate solution and acetonitrile to precipitate proteins.
-
Centrifuge the mixture.
-
Take an aliquot of the supernatant and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions [2][3][4]
-
Column: Octadecylsilica column (250x4.5 mm, 5 µm) with a guard column.
-
Mobile Phase: Acetonitrile:water (35:65 v/v), pH 3.0.
-
Flow Rate: Not explicitly stated.
-
Temperature: Ambient.
-
Detection: UV at 220 nm.
-
Concluding Remarks
Both methods demonstrate good linearity and precision for the determination of loxoprofen in biological samples. The choice between the two can be guided by the specific requirements of the study.
-
The Liquid-Liquid Extraction method offers a cleaner extract, potentially reducing matrix effects, although the recovery rate is lower and the procedure is more time-consuming.
-
The Protein Precipitation method is simpler and faster, with a higher recovery rate, making it suitable for high-throughput analysis. However, it may result in a less clean extract, which could potentially affect the column's longevity.
For studies requiring high sensitivity, an LC-MS method could be considered, as it generally offers lower detection limits.[5] Ultimately, the method should be validated in the target matrix according to the relevant regulatory guidelines to ensure reliable and accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of loxoprofen and its diastereomeric alcohol metabolites in human plasma and urine by a simple HPLC-UV detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of loxoprofen in human plasma by HPLC-MS and its pharmacokinetics and bioequivalence study [manu41.magtech.com.cn]
Loxoprofen in the Management of Pain and Inflammation: A Comparative Review of Clinical Trials
Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid group, has been extensively studied for its efficacy and safety in treating pain and inflammation across a spectrum of clinical conditions. As a prodrug, loxoprofen is rapidly converted to its active trans-alcohol metabolite after administration, a characteristic that may contribute to a reduced incidence of gastrointestinal side effects compared to other NSAIDs.[1][2] This review synthesizes findings from key clinical trials, comparing loxoprofen with other common analgesics and anti-inflammatory agents, and provides an overview of its mechanism of action and clinical application.
Mechanism of Action
Loxoprofen exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are critical in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] By blocking the COX pathway, loxoprofen effectively reduces the production of these pro-inflammatory molecules. Its nature as a prodrug means it is inactive until metabolized in the body, which is thought to lessen direct irritation of the gastric mucosa.[1][2]
References
Loxoprofen Sodium Demonstrates Efficacy in Reducing Atherosclerosis in Murine Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of loxoprofen sodium's effectiveness in reducing atherosclerosis in mice, supported by experimental data. The guide details the experimental protocols and presents quantitative data in a clear, comparative format.
Loxoprofen sodium, a non-steroidal anti-inflammatory drug (NSAID), has shown significant promise in mitigating the development of atherosclerosis in preclinical studies. Research highlights its ability to reduce atherosclerotic lesion formation through its anti-inflammatory properties, primarily by inhibiting cyclooxygenase (COX) enzymes. This guide synthesizes the available data on loxoprofen sodium and compares its performance with other NSAIDs in a murine model of atherosclerosis.
Loxoprofen Sodium vs. Vehicle Control in ApoE-/- Mice
A key study investigated the effects of loxoprofen sodium on atherosclerosis development in apolipoprotein E-deficient (apoE-/-) mice, a well-established model for the disease. The findings demonstrate a significant reduction in atherosclerotic lesion area in mice treated with loxoprofen sodium compared to a vehicle-treated control group.[1][2][3][4]
Quantitative Data Summary
| Gender | Treatment Group | Duration | Mean Atherosclerotic Lesion Area (μm²) | Percentage Reduction vs. Control | p-value |
| Female | Vehicle (Control) | 56 days | 644,372 ± 28,314 | - | - |
| Loxoprofen Sodium (4 mg/kg/day) | 7 days | 487,455 ± 29,623 | 24.4% | p = 0.001 | |
| Loxoprofen Sodium (4 mg/kg/day) | 56 days | 308,545 ± 36,892 | 58.5% | p < 0.001 | |
| Male | Vehicle (Control) | 56 days | 510,117 ± 34,409 | - | - |
| Loxoprofen Sodium (4 mg/kg/day) | 7 days | 432,789 ± 39,236 | 15.2% | p = 0.015 | |
| Loxoprofen Sodium (4 mg/kg/day) | 56 days | 372,145 ± 38,149 | 27.0% | p = 0.015 |
Data sourced from Hamaguchi et al.[1]
The study also revealed that loxoprofen sodium treatment led to a significant decrease in urinary metabolites of prostaglandin E2 (PGE2), prostaglandin F1α, and thromboxane B2 (TxB2), as well as reduced platelet aggregation.[1][2][3] Notably, there were no significant changes in serum levels of cholesterol and triglycerides, suggesting that the anti-atherosclerotic effect is independent of lipid-lowering.[1][2][3]
Comparative Efficacy with Other NSAIDs (Indirect Comparison)
Direct head-to-head studies comparing loxoprofen sodium with other NSAIDs in the context of atherosclerosis in apoE-/- mice are limited. However, data from other studies using the same animal model allow for an indirect comparison.
| NSAID | Dosage | Duration | Effect on Atherosclerotic Lesion Area | Key Findings |
| Aspirin | 0.1 mg/ml in drinking water | 10 weeks | Decreased | Low-dose aspirin was found to reduce early atherosclerotic lesion development.[5][6] |
| Meloxicam | 0.05 mg/ml in drinking water | 10 weeks | No significant effect | The selective COX-2 inhibitor meloxicam did not significantly alter the extent of atherosclerosis.[5][6] |
| Celecoxib | Not specified | 16 weeks | Tendency to reduce (not significant) | Showed a non-significant trend towards reducing plaque size in diet-fed mice.[7] |
| Rofecoxib | Not specified | 16 weeks | Tendency to reduce (not significant) | Similar to celecoxib, showed a non-significant trend towards reducing plaque size in diet-fed mice.[7] |
| Naproxen | Not specified | 16 weeks | No significant impact | The non-selective NSAID naproxen did not have a significant effect on the initiation and progression of atherosclerosis.[7] |
It is important to note that experimental conditions and drug administration routes may vary between studies, making direct comparisons challenging. However, the available data suggests that the anti-atherosclerotic effects of NSAIDs in this model are not uniform, with loxoprofen and aspirin demonstrating a more pronounced benefit compared to the other NSAIDs listed.
Experimental Protocols
The following is a detailed methodology for the key experiments cited regarding loxoprofen sodium.
Atherosclerosis Induction and Loxoprofen Sodium Administration in ApoE-/- Mice
-
Animal Model: Male and female apolipoprotein E-deficient (apoE-/-) mice were used. These mice spontaneously develop atherosclerotic lesions.
-
Diet: From 8 to 16 weeks of age, the mice were fed a Western diet to accelerate the development of atherosclerosis.[1]
-
Treatment Groups: Mice were divided into a vehicle (control) group and loxoprofen sodium treatment groups.
-
Drug Administration: Loxoprofen sodium was administered at a dose of 4 mg/kg/day for either 7 or 56 days.[1]
-
Assessment of Atherosclerosis: At the end of the treatment period, the mice were euthanized, and the aortic root was dissected for analysis. Atherosclerotic lesion area was quantified using histological staining.[1]
-
Biochemical Analysis: Serum levels of cholesterol and triglycerides were measured using high-performance liquid chromatography (HPLC). Urinary prostaglandin metabolites were measured by enzyme immunoassay. Platelet aggregation was also assessed.[1][2][3]
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of Loxoprofen Sodium in Atherosclerosis
Loxoprofen is a prodrug that is metabolized into its active trans-alcohol form. This active metabolite is a non-selective inhibitor of both COX-1 and COX-2 enzymes. By inhibiting these enzymes, loxoprofen reduces the production of prostaglandins (PGE2 and PGI2) and thromboxane (TxB2), which are key mediators of inflammation and platelet aggregation, both of which play a crucial role in the pathogenesis of atherosclerosis.[1]
References
- 1. Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loxoprofen Sodium, a Non-selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation [jstage.jst.go.jp]
- 4. Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation | Semantic Scholar [semanticscholar.org]
- 5. ima.org.il [ima.org.il]
- 6. Aspirin but not meloxicam attenuates early atherosclerosis in apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of COX-2 selective and non-selective NSAIDs on the initiation and progression of atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of m-Loxoprofen in a Laboratory Setting: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of m-Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID), within a research and development environment. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. While this compound is not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), it is imperative to manage its disposal responsibly to prevent environmental contamination.[1][2]
Core Principles of this compound Disposal
The fundamental principle governing the disposal of this compound is the prevention of its entry into the environment.[3] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water systems and harm aquatic life.[3] Therefore, all this compound waste must be segregated and managed as non-hazardous pharmaceutical waste destined for incineration.[2][4]
Procedural Steps for Disposal
Researchers, scientists, and drug development professionals must follow this step-by-step guide for the safe disposal of this compound and associated materials.
Step 1: Waste Identification and Segregation
-
Identify all forms of this compound waste : This includes, but is not limited to:
-
Expired or unused this compound powder or solid material.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Empty containers (vials, bottles) that held this compound.
-
Contaminated labware (e.g., pipettes, centrifuge tubes, glassware).
-
Spill cleanup materials.
-
-
Segregate this compound waste : At the point of generation, separate this compound waste from other waste streams. Use designated, clearly labeled containers. Do not mix this compound waste with hazardous chemical waste, sharps waste, or regular trash.[1]
Step 2: Waste Collection and Storage
-
Utilize designated waste containers : Collect all this compound waste in containers specifically designated for non-hazardous pharmaceutical waste. These are often white with blue lids.[2]
-
Label containers clearly : The container must be labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and should also identify the primary constituent (this compound).
-
Secure storage : Store the waste container in a secure, designated area within the laboratory, inaccessible to unauthorized personnel, pending pickup by a licensed waste management contractor.[1]
Step 3: Handling Spills
In the event of an this compound spill, follow these procedures:
-
Ensure personnel safety : Evacuate non-essential personnel from the immediate area. The responding personnel must wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Contain the spill : For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect and dispose : Place all contaminated materials, including the absorbent and cleaning supplies, into the designated "Non-Hazardous Pharmaceutical Waste for Incineration" container.
-
Decontaminate the area : Clean the spill area thoroughly with an appropriate solvent or detergent and water.
Step 4: Final Disposal
-
Arrange for professional disposal : All this compound waste must be collected and disposed of by a licensed and certified waste management contractor.
-
Incineration is the required method : The designated disposal method for non-hazardous pharmaceutical waste is incineration at a permitted facility.[2][4] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Maintain documentation : Retain all documentation related to the disposal of this compound waste, including manifests from the waste management contractor, as part of your laboratory's safety and compliance records.[1]
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| RCRA Hazardous Waste Classification | Not listed as a P- or U-listed hazardous waste. Does not typically exhibit characteristics of ignitability, corrosivity, or reactivity. | [5][6][7] |
| Primary Disposal Method | Incineration | [2][4] |
| Recommended Waste Container | Labeled, sealed, and leak-proof container (often white with a blue lid) for non-hazardous pharmaceutical waste. | [2] |
| Aquatic Toxicity | Data not available, but as an NSAID, it is expected to have potential for ecological harm. | [8] |
| Persistence and Degradability | Data not available. | [8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 2. usbioclean.com [usbioclean.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. dep.wv.gov [dep.wv.gov]
- 6. epa.gov [epa.gov]
- 7. rld.nm.gov [rld.nm.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
